Acetic acid;rhodium;dihydrate
Description
Historical Development and Fundamental Significance of Dirhodium(II) Paddlewheel Complexes in Organometallic Chemistry and Catalysis
The journey of dirhodium(II) carboxylates, particularly dirhodium tetraacetate, into the forefront of synthetic organic chemistry was significantly propelled by the pioneering work of Teyssié and his colleagues. chemeurope.comnih.gov Their initial explorations unveiled the vast catalytic potential of these compounds, leading to the rapid development of a wide array of successful organic transformations. chemeurope.com
At the heart of their significance lies the distinctive "paddlewheel" structure, which consists of a dirhodium core (Rh₂⁴⁺) bridged by four carboxylate ligands. researchgate.netsnnu.edu.cn This arrangement creates a lantern-like framework with two rhodium atoms joined by a formal single bond, leaving open axial positions that are crucial for substrate binding and catalysis. snnu.edu.cnresearchgate.net These complexes are exceptionally stable, even to heat, moisture, and the ambient atmosphere, yet they are highly active catalysts, especially for the decomposition of diazo compounds to form rhodium carbenoids. nih.gov These reactive intermediates are key to a range of highly selective reactions, including cyclopropanation, C-H functionalization, and ylide formation. nih.govnih.gov The development of chiral dirhodium(II) paddlewheel complexes has been a major area of interest, enabling asymmetric catalysis for these important transformations. nih.govnih.gov
The fundamental importance of these complexes extends beyond catalysis. They serve as valuable models for understanding metal-metal interactions and have been utilized as building blocks for creating larger supramolecular structures, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netnih.gov
Overview of the Unique Structural Motif of Acetic acid;rhodium;dihydrate within Bimetallic Frameworks
The structure of dirhodium(II) tetraacetate dihydrate, with the chemical formula C₈H₁₆O₁₀Rh₂, is a classic example of the paddlewheel architecture. chemeurope.comwikimedia.org It features a pair of rhodium atoms, each exhibiting an essentially octahedral coordination geometry. iucr.org The two rhodium atoms are bridged by four acetate (B1210297) (CH₃COO⁻) ligands. iucr.orgwikipedia.org The coordination sphere of each rhodium atom is completed by an oxygen atom from each of the four acetate groups, the other rhodium atom, and an axially coordinated water molecule. iucr.orgwikipedia.org
A defining feature of this structure is the Rh-Rh bond, which has a length of approximately 2.3855 Å. iucr.org This distance is indicative of a multiple (as opposed to single) metal-metal bond, a subject of significant interest in inorganic chemistry. iucr.org The water molecules occupy the axial positions and can be substituted by other Lewis bases, which allows for the fine-tuning of the catalyst's reactivity. wikipedia.org The length of the rhodium-rhodium bond is sensitive to the nature of these axial ligands and can vary. researchgate.netresearchgate.net The entire molecule possesses a distinctive lantern-like shape. rsc.org
Single-crystal X-ray diffraction studies have provided precise data on the crystal and molecular structure of dirhodium tetraacetate dihydrate. wikimedia.orgiucr.org
| Crystallographic Data for Dirhodium(II) Tetraacetate Dihydrate | |
| Crystal System | Monoclinic wikipedia.org |
| Space Group | C2/c iucr.orgwikipedia.org |
| Rh-Rh Bond Length (Å) | 2.3855 (5) iucr.org |
| Coordination Geometry | Octahedral iucr.org |
| Axial Ligands | Two water molecules (H₂O) iucr.orgwikipedia.org |
This table summarizes key crystallographic data for dirhodium(II) tetraacetate dihydrate based on published research. iucr.orgwikipedia.org
Scope of Academic Research Focus on Dirhodium(II) Tetraacetate Systems
Academic research on dirhodium(II) tetraacetate and its derivatives is extensive and multifaceted, reflecting its versatility as a catalyst and a structural motif. A primary focus has been its application in organic synthesis, where it catalyzes a broad spectrum of reactions. acs.org Dirhodium(II) tetraacetate is particularly renowned for its ability to promote carbene transfer reactions from diazo compounds. chemeurope.comnih.gov
Key areas of catalytic research include:
Cyclopropanation: It is a highly effective catalyst for both intramolecular and intermolecular cyclopropanation of alkenes. chemeurope.com
C-H Insertion/Functionalization: It facilitates the insertion of carbenes into aliphatic and aromatic C-H bonds, providing a powerful method for synthesizing diverse organic compounds. chemeurope.comnih.govnih.gov This has become a major field of study, with dirhodium catalysts enabling site-selective and stereoselective functionalization. nih.gov
X-H Insertion (X = N, S, O): The catalyst promotes insertion reactions into the bonds of heteroatoms like nitrogen, sulfur, and oxygen. chemeurope.com
Ylide Formation: It is used to generate ylides, which can then undergo subsequent reactions. nih.gov
Cycloaddition Reactions: It serves as an efficient catalyst for various cycloaddition reactions, including 1,3-dipolar cycloadditions. chemeurope.com
Oxidation Reactions: Dirhodium carboxylates, including the acetate, can act as catalysts for the oxidation of alcohols. chemeurope.comacs.org
| Catalytic Applications of Dirhodium(II) Tetraacetate | Description | References |
| Cyclopropanation | Formation of cyclopropane (B1198618) rings from alkenes and diazo compounds. | chemeurope.com |
| C-H Functionalization | Insertion of a carbene into a carbon-hydrogen bond. | chemeurope.comnih.gov |
| X-H Insertion | Insertion of a carbene into a heteroatom-hydrogen bond (N-H, O-H, S-H). | chemeurope.com |
| Aromatic Cycloaddition | Addition reactions involving aromatic systems. | chemeurope.com |
| Oxidation of Alcohols | Catalyzes the conversion of alcohols to aldehydes or ketones. | chemeurope.com |
Beyond catalysis, research has delved into modifying the parent dirhodium tetraacetate structure. Ligand exchange reactions, where the acetate groups are replaced by other carboxylates or chiral carboxamidates, have been instrumental in developing a vast library of catalysts with tailored reactivity and selectivity. nih.govresearchgate.netnih.gov This has been particularly impactful in the field of asymmetric catalysis. nih.govmdpi.com
Furthermore, the interaction of dirhodium(II) tetraacetate with biological molecules has been an area of investigation. Studies have explored its binding to amino acids, such as cysteine and S-methyl-L-cysteine, and to DNA. rsc.orgacs.orgtandfonline.com These investigations are partly motivated by the observed antitumor activity of dirhodium(II) carboxylates, which may be related to their ability to interact with enzymes and nucleic acids. acs.orgnih.gov
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;rhodium;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUYGTHHMMAUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O10Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dirhodium Ii Tetraacetate Dihydrate and Analogues
Traditional Synthesis Routes from Rhodium(III) Precursors
The most common and historically significant method for synthesizing dirhodium(II) tetraacetate involves the reduction of a rhodium(III) salt in the presence of an acetate (B1210297) source.
The choice of reaction medium and reducing agent is critical for the successful synthesis of the dirhodium(II) core. Alcohols, particularly ethanol (B145695), are frequently used and serve a dual purpose as both solvent and reductant. nih.govdoi.org The reduction potential of the Rh(III)/Rh(II) couple is such that alcohols can effectively reduce the metal center under acidic conditions. nih.gov The reaction is typically performed by refluxing the rhodium(III) chloride hydrate (B1144303) in an ethanol/acetic acid mixture with sodium acetate. nih.gov
The conditions must be carefully controlled to prevent the over-reduction of rhodium to its metallic state (Rh(0)), which presents as an undesirable black precipitate. nih.govacs.org The balance between the reducing power of the medium and the rate of complexation is therefore crucial for achieving high yields of the desired Rh(II) dimer. nih.gov
Table 1: Comparison of Reaction Components in Traditional Synthesis
| Component | Role in Synthesis | Common Examples | Reference |
|---|---|---|---|
| Rhodium Precursor | Source of rhodium ions | Hydrated Rhodium(III) Chloride (RhCl₃·xH₂O) | nih.govwikipedia.org |
| Solvent/Reducing Agent | Dissolves reactants and reduces Rh(III) to Rh(II) | Ethanol, Methanol | nih.govdoi.org |
| Carboxylate Source | Provides bridging ligands | Acetic Acid, Sodium Acetate | nih.gov |
| Additives | Can suppress over-reduction and improve yield | Lithium Chloride (LiCl), Lithium Carbonate (Li₂CO₃) | nih.gov |
Ligand Metathesis and Exchange Reactions for Carboxylate Variation
A key feature of dirhodium(II) tetraacetate is its ability to undergo ligand exchange, allowing for the synthesis of a vast family of analogues with tailored electronic and steric properties. This is typically achieved by substituting the acetate groups with other carboxylic acids.
Homoleptic complexes, where all four bridging ligands are identical, are prepared by a straightforward ligand substitution reaction. This is generally accomplished by heating a suspension of dirhodium(II) tetraacetate in an excess of the desired carboxylic acid. The reaction is driven to completion by the high concentration of the new acid, often with the removal of the displaced acetic acid. This method has been successfully used to prepare a wide range of dirhodium(II) tetracarboxylates, including those with longer alkyl chains or more sterically demanding groups. nih.gov The yields for these exchange reactions are often nearly quantitative. wikipedia.org
The synthesis of heteroleptic, or mixed-ligand, dirhodium(II) carboxylates offers a route to fine-tune the properties of the catalyst. These complexes, containing a combination of different carboxylate ligands, can be prepared through carefully controlled reaction conditions. For instance, reacting dirhodium tetraacetate with a stoichiometric amount of a different carboxylic acid can lead to partially substituted products. Research has shown that cis-dicarboxylato-substituted complexes can be formed, indicating a stepwise substitution mechanism. unina.it The formation of these complexes highlights the nuanced reactivity of the dirhodium core and provides a pathway to catalysts with unique stereoelectronic profiles.
Table 2: Examples of Dirhodium(II) Carboxylates via Ligand Exchange
| Parent Complex | Exchanging Carboxylic Acid | Resulting Complex | Reference |
|---|---|---|---|
| Dirhodium(II) tetraacetate | Trifluoroacetic acid | Dirhodium(II) tetra(trifluoroacetate) | nih.gov |
| Dirhodium(II) tetraacetate | Triphenylacetic acid | Dirhodium(II) tetra(triphenylacetate) | acs.org |
| Dirhodium(II) tetraacetate | α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid (H₂esp) | Dirhodium(II) bis(esp) [Rh₂(esp)₂] | nih.gov |
| Dirhodium(II) tetraacetate | Methyl 2-pyrrolidone-5(R)-carboxylate | Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] | orgsyn.org |
Optimization of Synthetic Protocols for High Purity and Yield
Maximizing the yield and purity of dirhodium(II) tetraacetate and its analogues is a key objective for practical applications. Research has focused on mitigating side reactions and streamlining the synthesis. A significant challenge in the reductive synthesis from RhCl₃ is the formation of rhodium(0) nanoparticles due to over-reduction, particularly under basic conditions. nih.gov
Recent advancements have shown that the use of specific inorganic additives, such as lithium chloride and lithium carbonate, can dramatically suppress this over-reduction. nih.govacs.org This allows for a much more efficient reaction, enabling the synthesis to proceed with a significantly lower excess of the carboxylate ligand—reducing it by two orders of magnitude in some cases. acs.org This "inorganic additive-assisted" protocol represents a milder and more direct synthesis from RhCl₃·xH₂O, providing important rhodium(II) catalysts in a single, high-yield operation. acs.org Purification of the final product is often achieved through chromatography or recrystallization to yield the characteristic emerald-green crystals of the dihydrate complex. orgsyn.org
Advanced Structural and Electronic Characterization of Acetic Acid;rhodium;dihydrate Complexes
Crystallographic Analysis of the Dirhodium Paddlewheel Core
Single-crystal X-ray diffraction has been instrumental in elucidating the three-dimensional structure of rhodium(II) acetate (B1210297) dihydrate and its various adducts. iucr.org The compound crystallizes in the monoclinic space group C2/c. iucr.org The fundamental structure consists of a dirhodium core bridged by four acetate ligands, creating the characteristic paddlewheel framework. wikipedia.orgnih.gov In the dihydrate form, a water molecule coordinates to each rhodium atom at the axial positions, completing a distorted octahedral geometry around each metal center. iucr.orgwikipedia.orgchemeurope.com
The versatility of the dirhodium core allows for the substitution of the axial water ligands with a variety of other Lewis bases. For instance, adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been synthesized and characterized, where the DBU ligand coordinates to the axial sites through its imido-nitrogen atom. mdpi.com Similarly, adducts with dimethylformamide (DMF) have been studied, revealing the coordination of the DMF molecule to the rhodium atoms. researchgate.net These studies demonstrate that the dirhodium tetraacetate nucleus can accommodate a wide array of axial ligands. researchgate.net
The crystal packing of these adducts can be influenced by intermolecular interactions, such as hydrogen bonding between the acetate oxygen atoms and hydrogen atoms of solvent molecules or other ligands. iucr.orgmdpi.com For example, in the crystal structure of an adduct with DBU, intermolecular C–H···O interactions with chloroform (B151607) solvent molecules were observed. mdpi.com
A key feature of the dirhodium(II) acetate structure is the rhodium-rhodium (Rh-Rh) bond. Single-crystal X-ray diffraction studies have precisely measured this bond length to be approximately 2.3855 Å in the dihydrate. iucr.org This short distance is indicative of a significant metal-metal bonding interaction. iucr.org The Rh-Rh bond length is sensitive to the nature of the axial ligands. researchgate.net For example, in an adduct with DBU, the Rh-Rh bond distance was found to be slightly longer, at 2.4108(3) Å. mdpi.com The nature of the bridging carboxylate ligand can also influence this distance. researchgate.net
The coordination environment around each rhodium atom is a distorted octahedron. iucr.orgwikipedia.org The equatorial plane is defined by four oxygen atoms from the bridging acetate ligands. The average rhodium-oxygen (Rh-O) bond lengths in these equatorial positions are typically in the range of 2.03-2.05 Å. researchgate.netuni-konstanz.de The axial positions are occupied by the water molecules in the dihydrate or by other Lewis bases in adducts. The rhodium-axial ligand bond distance varies depending on the ligand; for instance, the Rh-N bond length in a DBU adduct is 2.2681(3) Å. mdpi.com
The acetate ligands bridge the two rhodium atoms, with each rhodium atom being bonded to four oxygen atoms from four different acetate groups. wikipedia.org The geometry of these bridging ligands is also well-defined by crystallographic analysis.
Table 1: Selected Crystallographic Data for Rhodium(II) Acetate Dihydrate and an Adduct
| Parameter | Rhodium(II) Acetate Dihydrate iucr.org | [Rh₂(μ-O₂CCH₃)₄(DBU)₂] mdpi.com |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/n |
| Rh-Rh Bond Length (Å) | 2.3855(5) | 2.4108(3) |
| Average Rh-O (equatorial) Bond Length (Å) | ~2.04 | ~2.04 |
| Rh-Axial Ligand Bond Length (Å) | Rh-OH₂ not specified | Rh-N = 2.2681(3) |
Spectroscopic Probes of Electronic Structure and Ligand Field Effects
Spectroscopic techniques are powerful tools for investigating the electronic structure and bonding in rhodium(II) acetate complexes, both in the solid state and in solution. These methods provide insights into electronic transitions, the influence of ligands on the metal centers, and the dynamic behavior of these complexes.
UV-Vis spectroscopy is particularly useful for studying the electronic transitions within the dirhodium core. Rhodium(II) paddlewheel complexes typically exhibit characteristic absorption bands in the visible region. mdpi.com A prominent band, often observed between 600 nm and 700 nm, is assigned to the electronic transition from the π(Rh₂) highest occupied molecular orbital (HOMO) to the σ(Rh₂) lowest unoccupied molecular orbital (LUMO). mdpi.comnsf.gov Another higher energy band is often seen around 450 nm. mdpi.com
The position of these bands is sensitive to the nature of the axial ligands. nsf.gov Stronger σ-donating axial ligands cause a blue shift (a shift to higher energy or shorter wavelength) of the π* → σ* transition. nsf.gov This is because stronger axial coordination increases the energy gap between the HOMO and LUMO. nsf.gov The choice of solvent can also influence the UV-Vis spectrum, as solvent molecules can compete for the axial coordination sites. mdpi.com For example, in a study of a DBU adduct, the solvent with the lowest donor number, dichloromethane (B109758) (DCM), was used as a control to minimize this competition. mdpi.com
NMR spectroscopy is a versatile tool for characterizing the structure and dynamics of rhodium(II) acetate adducts in solution.
¹H NMR: In the ¹H NMR spectrum of rhodium(II) acetate adducts, the protons of the bridging acetate ligands typically appear as a singlet. mdpi.com For example, in a CDCl₃ solution of a DBU adduct, the methyl protons of the acetate groups show a singlet at 1.83 ppm. mdpi.com The signals for the protons of the axial ligands are also observed and can provide information about the coordination environment. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the complex. The carboxylate carbons of the bridging acetate ligands in a DBU adduct exhibit a signal around 191 ppm. mdpi.com The carbons of the axial ligands also give rise to characteristic signals. mdpi.comnih.gov For instance, the sp² hybridized carbon of the DBU ligand appears at approximately 166 ppm. mdpi.com
Other Nuclei (³¹P, ¹⁹F): While less common for the parent acetate complex, NMR of other nuclei like ³¹P and ¹⁹F is crucial for characterizing adducts with phosphorus- or fluorine-containing ligands. These spectra can confirm the coordination of the ligand and provide insights into the electronic effects of these ligands on the dirhodium core.
NMR studies can also reveal dynamic processes, such as ligand exchange. For example, in a study of a thiourea (B124793) adduct in DMSO-d₆, ¹³C NMR spectra indicated that the thiourea ligand was replaced by the solvent, which was then followed by the replacement of acetate ions by free thiourea. tandfonline.com The formation of 1:1 and 2:1 adducts with amine ligands in solution has been demonstrated through NMR titration experiments. researchgate.net
Table 2: Representative NMR Data for a Rhodium(II) Acetate Adduct
| Nucleus | Ligand | Chemical Shift (ppm) |
| ¹H | Bridging Acetate (CH₃) | 1.83 mdpi.com |
| ¹³C | Bridging Acetate (C=O) | 190.96 mdpi.com |
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the rhodium(II) acetate complex and its adducts, providing information about the bonding and functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of rhodium(II) acetate shows characteristic bands for the carboxylate groups. The positions of the asymmetric and symmetric C-O stretching vibrations are sensitive to the coordination mode of the acetate ligands. IR spectroscopy can also be used to confirm the presence of axial ligands. For example, in a thiourea adduct, a shift in the N-H vibrational frequency was consistent with sulfur coordination to the rhodium(II) center. tandfonline.com The thermal decomposition of rhodium(II) acetate has also been studied using IR spectroscopy to identify the products. researchgate.net
Raman Spectroscopy: Resonance Raman spectroscopy is a powerful technique for studying the Rh-Rh bond. The Rh-Rh stretching frequency, which is typically observed around 300 cm⁻¹, is sensitive to the bond order and the nature of the ligands. acs.orgresearchgate.net This technique has been used to investigate the relationship between the Rh-Rh stretching frequency and the bond order in one-electron-oxidized analogs of dirhodium complexes. acs.org
Theoretical Investigations of Electronic Configuration and Bonding
Theoretical and computational chemistry have become indispensable tools for elucidating the intricate electronic structures and bonding characteristics of complex molecules like acetic acid;rhodium;dihydrate, more formally known as dirhodium(II) tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂]. These methods provide insights that complement experimental data, offering a deeper understanding at the sub-atomic level.
Time-Dependent Density Functional Theory (TDDFT) for Absorption Spectra Interpretation
Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to simulate and interpret the electronic absorption (UV-Vis) spectra of molecules. respectprogram.orgscience.gov For dirhodium(II) tetraacetate dihydrate, TDDFT calculations have been instrumental in assigning the electronic transitions responsible for its characteristic absorption bands. researchgate.netnih.gov
The electronic spectrum of [Rh₂(OAc)₄(H₂O)₂] and related adducts displays several bands in the visible and UV regions. A weak band often observed in the visible region (around 440-590 nm) is typically assigned to a π(Rh₂) → σ(Rh₂) transition. nih.govmdpi.com The axial coordination of ligands, such as water or other Lewis bases, can cause a blue shift in this band due to the destabilization (raising the energy) of the σ*(Rh₂) orbital. mdpi.com
More intense absorptions are found in the UV region. TDDFT calculations on various rhodium(II) acetate adducts have shown that strong UV bands can be attributed to σ(Rh₂⁴⁺) → σ*(Rh₂⁴⁺) transitions. nih.gov For example, in a study of methionine adducts of dirhodium tetraacetate, TDDFT calculations were used to identify the electronic transitions corresponding to observed UV absorption bands. nih.gov The simulated spectrum for a mono-methionine adduct showed an intense UV band at 272 nm, which corresponded well with the experimental data. nih.gov The accuracy of TDDFT in predicting absorption maxima can sometimes be limited, especially for certain classes of molecules, and may result in a systematic blue-shift compared to experimental values. researchgate.net Despite this, the method is invaluable for qualitative assignment and understanding the nature of the excited states. researchgate.netresearchgate.net
The table below presents a correlation between experimental absorption maxima and theoretical predictions from TDDFT calculations for dirhodium tetraacetate and its adducts.
| Complex | Experimental λmax (nm) | Calculated λmax (nm) | Assigned Transition | Source |
|---|---|---|---|---|
| [Rh₂(AcO)₄(H₂O)₂] | ~440 | N/A | π(Rh₂) → σ(Rh-Oeq) | nih.gov |
| cis-[Rh₂(4-Me-pf)₂(O₂CCF₃)₂] | 592 | N/A | π(Rh₂) → σ(Rh₂) | mdpi.com |
| cis-[Rh₂(4-Me-pf)₂(O₂CCF₃)₂(4-phpy)₂] | 515 | N/A | π(Rh₂) → σ(Rh₂) (blue-shifted) | mdpi.com |
| [Rh₂(AcO)₄(S-HMet)(H₂O)] | 283 | 272 | Mainly σ(Rh₂⁴⁺) → σ(Rh₂⁴⁺) | nih.gov |
| [Rh₂(AcO)₄(S-HMet)₂] | 307 | 301 | Mainly σ(Rh₂⁴⁺) → σ(Rh₂⁴⁺) | nih.gov |
Coordination Chemistry and Ligand Exchange Dynamics of Acetic Acid;rhodium;dihydrate
Axial Ligand Coordination and Lability Studies
The axial positions of the dirhodium(II) tetraacetate core are labile, meaning the coordinated water molecules can be readily exchanged for other Lewis bases. wikipedia.orgnih.gov This lability is a key feature of its chemistry, influencing its catalytic activity and its potential as a building block for larger molecular assemblies.
Kinetics and Thermodynamics of Axial Ligand Exchange Processes
The exchange of axial ligands on the dirhodium(II) tetraacetate core is a dynamic process that can be studied using various kinetic and thermodynamic techniques. The rates of these exchange reactions are typically fast, often occurring at room temperature. mdpi.com Computational studies, such as density functional theory (DFT), have been employed to investigate the mechanistic pathways of these substitution reactions, revealing that the process can be influenced by factors such as the nature of the incoming ligand and the solvent. cuni.cznih.gov For instance, the replacement of an axial water molecule by ammonia (B1221849) in a neutral solution is a mildly exoergic process with a relatively low activation barrier. cuni.cz
Influence of Axial Ligand Nature (e.g., Nitrogenous Ligands, Solvents) on Adduct Stability
The nature of the axial ligand significantly impacts the stability and properties of the resulting adduct. Nitrogenous ligands, such as amines and pyridines, form stable adducts with the dirhodium core. mdpi.comnih.govdoi.org The stoichiometry of these adducts can vary, with both 1:1 and 1:2 (dirhodium:ligand) species being observed depending on the molar ratio of the reactants. nih.govresearchgate.net The formation of the Rh-N bond can be observed and characterized using techniques like NMR spectroscopy. nih.govresearchgate.net
Solvents can also act as axial ligands. For example, dissolving dirhodium(II) tetraacetate in dioxane or dimethyl sulfoxide (B87167) (DMSO) leads to the formation of the corresponding axial adducts, Rh₂(OAc)₄(Diox)₂ and Rh₂(OAc)₄(Dmso)₂. bakhtiniada.ru The coordination of these solvent molecules to the rhodium centers has been confirmed by X-ray crystallography. bakhtiniada.ru The stability of these solvent adducts is generally lower than that of adducts with stronger Lewis bases like nitrogenous ligands.
Interactive Table: Selected Bond Lengths in Dirhodium(II) Acetate (B1210297) Adducts
| Adduct | Rh-Rh Distance (Å) | Rh-Axial Ligand Distance (Å) | Reference |
|---|---|---|---|
| [Rh₂(μ-O₂CCH₃)₄(H₂O)₂] | 2.39 | - | wikipedia.org |
| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | 2.2681(3) (Rh-N) | mdpi.com |
| [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | 2.4143(2) | 2.2587(10) (Rh-N) | mdpi.com |
| [Rh₂(OAc)₄(Diox)₂] | 2.380(3) | 2.335(3) (Rh-O) | bakhtiniada.ru |
| [Rh₂(OAc)₄(Dmso)₂] | 2.4288(10) | 2.7258(10) (Rh-S) | bakhtiniada.ru |
Equatorial Ligand Substitution Reactions and their Impact on Reactivity
While axial ligand exchange is facile, substitution of the bridging acetate ligands in the equatorial positions is also possible, although it often requires more forcing conditions, such as elevated temperatures. mdpi.com This modification of the equatorial ligands provides a powerful tool to tune the electronic and steric properties of the dirhodium core, thereby influencing its reactivity.
Strategies for Modifying Bridging Acetate Ligands
One common strategy for modifying the bridging acetate ligands is through ligand exchange reactions with other carboxylic acids. chemeurope.com This allows for the introduction of a wide variety of functional groups into the equatorial positions. For instance, the reaction of dirhodium(II) tetraacetate with other carboxylates can proceed to near-quantitative yields. wikipedia.org Another approach involves the use of chelating dicarboxylates, which can replace two acetate ligands to form more rigid structures. rsc.org Computational studies have suggested that the substitution of a bridging acetate by a chelating nucleobase like adenine (B156593) or guanine (B1146940) proceeds through a multistep mechanism that involves the protonation of the leaving acetate group. rsc.orgrsc.org The reaction of dirhodium(II) tetraacetate with the amino acid methionine has been shown to result in the displacement of two acetate ligands and the formation of a stable complex where methionine acts as a tridentate ligand. nih.gov
Electronic and Steric Effects of Equatorial Ligand Variation on the Dirhodium Core
Varying the equatorial ligands has a profound impact on the electronic and steric properties of the dirhodium core. Electron-withdrawing groups on the carboxylate ligands can increase the electrophilicity of the rhodium centers, enhancing their catalytic activity in certain reactions. Conversely, electron-donating groups can increase the electron density on the rhodium atoms.
The steric bulk of the equatorial ligands also plays a crucial role in controlling the reactivity and selectivity of the complex. mdpi.com Bulky ligands can create a more hindered environment around the dirhodium core, which can influence substrate access to the catalytic sites. For example, in the adduct [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], the bulky tert-butyl groups on the equatorial pivalate (B1233124) ligands influence the Rh-Rh-N bond angle, causing a greater deviation from ideal octahedral geometry compared to the acetate analogue. mdpi.com The interplay of these electronic and steric effects allows for the fine-tuning of the dirhodium complex for specific applications. researchgate.net
Formation of Polymeric and Supramolecular Assemblies through Ligand Bridges
The ability of dirhodium(II) carboxylates to coordinate ligands at their axial positions can be exploited to construct polymeric and supramolecular assemblies. When bifunctional ligands, which possess two or more donor atoms, are used, they can bridge multiple dirhodium units, leading to the formation of one-, two-, or three-dimensional coordination polymers.
A classic example is the use of pyrazine (B50134) as a bridging ligand, which connects dirhodium(II) carboxylate units into one-dimensional chains. acs.org Similarly, other nitrogen-containing ligands with multiple donor sites, such as 1,2-diazabicyclo acs.orgacs.orgacs.orgoctane and pyrimidine, have been shown to form 1:1 polymeric chains with rhodium(II) tetraacetate. nih.gov The nature of the bridging ligand and the carboxylate groups can influence the properties of the resulting polymers, such as their solubility and liquid-crystalline behavior. acs.org In some cases, even without explicit bridging ligands, intermolecular interactions between discrete dirhodium units can lead to the formation of "pseudo-polymeric" or supramolecular structures in the solid state. acs.org For instance, dirhodium carboxylate complexes without axial ligands can form polymeric structures where an oxygen atom from a neighboring molecule coordinates to an axial site. doi.org
Interactive Table: Examples of Polymeric and Supramolecular Assemblies
| Bridging Ligand | Resulting Structure | Reference |
|---|---|---|
| Pyrazine | 1-D Polymeric Chains | acs.org |
| 1,2-diazabicyclo acs.orgacs.orgacs.orgoctane | 1-D Polymeric Chains | nih.gov |
| Pyrimidine | 1-D Polymeric Chains | nih.gov |
| wikipedia.orgnih.govrsc.orgtriazine | 1-D Polymeric Chains | nih.gov |
| None (intermolecular coordination) | Pseudo-polymeric Systems | acs.orgdoi.org |
Catalytic Applications of Acetic Acid;rhodium;dihydrate in Organic Synthesis
Dirhodium(II) acetate (B1210297), often in its dihydrate form, serves as a highly effective catalyst for a wide range of organic transformations. Its primary role is to facilitate the generation of electrophilic rhodium carbene intermediates from diazo compounds. These transient species are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds through various reaction pathways, including carbene transfer reactions. The dirhodium(II) framework is particularly advantageous as it is amenable to ligand modification, which allows for fine-tuning of the catalyst's reactivity and selectivity. researchgate.net The paddlewheel structure of dirhodium(II) tetraacetate features vacant axial coordination sites on each rhodium atom, which are essential for the catalytic cycle involving carbene attachment. squ.edu.om
Dirhodium(II)-Catalyzed Carbene Transfer Reactions
Carbene transfer reactions catalyzed by dirhodium(II) complexes represent a cornerstone of modern synthetic chemistry. nih.gov These transformations are initiated by the reaction of a dirhodium(II) catalyst with a diazo compound. The catalyst acts as a Lewis acid, reacting with the diazo compound in an electrophilic manner. squ.edu.om This interaction leads to the formation of a metal-diazo complex, which then undergoes the rate-limiting extrusion of dinitrogen (N₂) to generate a highly reactive, electrophilic metal-stabilized carbene intermediate. squ.edu.omnih.gov This rhodium carbene is then transferred to a suitable substrate, such as an olefin or a C-H bond, to form the desired product and regenerate the dirhodium(II) catalyst, thus completing the catalytic cycle. squ.edu.om The versatility of these carbenes enables a diverse array of synthetically useful transformations, including cyclopropanation, C-H insertion, ylide formation, and aromatic cycloaddition. squ.edu.om
The decomposition of α-diazocarbonyl compounds is the critical first step in generating the key rhodium carbene intermediate. researchgate.net Dirhodium(II) tetraacetate is one of the most widely utilized and efficient catalysts for this transformation. squ.edu.om The generally accepted mechanism involves the electrophilic addition of the coordinatively unsaturated dirhodium(II) catalyst to the diazo compound. squ.edu.om This is followed by the irreversible, rate-limiting loss of dinitrogen to produce the metal carbene. nih.govresearchgate.net A study using a nitrogen-15 (B135050) kinetic isotope effect provided direct support for this mechanism, indicating extensive C-N bond fission in the transition state. nih.gov The electrophilicity of the resulting rhodium carbene is a defining characteristic, making it highly reactive toward electron-rich substrates. squ.edu.omnih.gov The stability and reactivity of the carbene can be modulated by the ligands on the dirhodium core, influencing the selectivity of subsequent reactions. researchgate.net
Intermolecular and Intramolecular C-H Insertion Reactions
One of the most powerful applications of rhodium carbenes is their ability to undergo insertion into carbon-hydrogen (C-H) bonds, a reaction that transforms typically inert C-H bonds into new C-C bonds. nih.gov Dirhodium tetracarboxylates are particularly effective catalysts for these reactions. nih.gov The process can occur in both an intermolecular and intramolecular fashion. In the intramolecular variant, the reaction is a powerful tool for constructing cyclic systems. nih.gov The electrophilic rhodium carbene intermediate attacks the C-H bond, leading to the formation of a new carbon-carbon bond and a carbon-hydrogen bond in a concerted, albeit asynchronous, process. wikipedia.org While early examples with simple catalysts like dirhodium(II) acetate often showed limited selectivity in intermolecular reactions with substrates containing multiple C-H bonds, significant progress has been made in controlling both the regioselectivity and stereoselectivity of these transformations. nih.gov
In intramolecular C-H insertion reactions, regioselectivity is often governed by the stability of the resulting ring structure. There is a strong kinetic preference for the formation of five-membered rings, which is a common outcome in these cyclization reactions. nih.govacs.org This preference makes the reaction a reliable method for synthesizing cyclopentane (B165970) derivatives and related five-membered heterocyclic systems. acs.orgorganic-chemistry.org For instance, α-aryl-α-diazo ketones can be efficiently cyclized in the presence of rhodium catalysts to produce α-aryl cyclopentanones. organic-chemistry.org The choice of ligands on the dirhodium catalyst can influence the regioselectivity; for example, rhodium(II) acetamidate was found to favor tertiary C-H insertion, while rhodium(II) perfluorobutyrate favored secondary C-H insertion in a model system. collectionscanada.gc.ca In some cases, electronic "activating groups" can be used to direct the insertion to specific C-H bonds by stabilizing the transition state. acs.org
The development of chiral dirhodium(II) catalysts has enabled highly stereoselective C-H insertion reactions. mdpi.com By replacing the acetate ligands with chiral carboxylates or carboxamidates, chemists can create a chiral environment around the reactive carbene center, influencing the stereochemical outcome of the insertion. nih.gov Catalysts such as the proline-derived Rh₂(S-DOSP)₄ and various tetrakis(triphenylcyclopropylcarboxylate) (TPCP) derivatives have proven to be highly effective for enantioselective C-H functionalization. nih.govwikipedia.org For example, the Rh₂(S-p-BrTPCP)₄ catalyst has been used for the C-H functionalization of p-isopropyltoluene with trichloroethyl phenyldiazoacetate, achieving an experimental enantiomeric ratio of 97.5:2.5. acs.org The sterically demanding catalyst Rh₂(S-TPPTTL)₄ has been successfully applied to the regio- and stereoselective C-H functionalization of silicon-substituted alkanes, producing stereodefined silacycloalkanes with high enantioselectivity and diastereoselectivity. nih.gov
| Catalyst | Substrate Type | Key Finding/Outcome | Enantioselectivity (ee) / Diastereomeric Ratio (dr) |
|---|---|---|---|
| Rh₂(S-DOSP)₄ | Alkanes, Electronically Activated Substrates | Effective for enantioselective intermolecular C-H insertion. nih.gov | High ee reported for various substrates. nih.gov |
| Rh₂(S-p-BrTPCP)₄ | p-Isopropyltoluene | Computational and experimental studies show high enantioselectivity. acs.org | 97.5:2.5 er (experimental) acs.org |
| Rh₂(S-TPPTTL)₄ | Silicon-substituted alkanes | Generates stereodefined silacycloalkanes with high stereocontrol. nih.gov | High ee and dr achieved. nih.gov |
| Rh₂(S-PTTL)₄ | Diazoacetoacetates | One of the early, highly effective chiral catalysts for enantioselective C-H insertion. nih.gov | High ee for various intramolecular reactions. nih.gov |
Olefin Cyclopropanation and Cyclopropenation
The reaction between a metal carbene and an alkene to form a cyclopropane (B1198618) is a classic and powerful transformation in organic synthesis. nih.gov Dirhodium(II) acetate is a highly efficient catalyst for the cyclopropanation of olefins with diazo compounds, particularly donor/acceptor carbenes derived from aryldiazoacetates. nih.govnih.gov The mechanism is believed to proceed through a concerted, asynchronous process. nih.gov This methodology is broadly applicable and provides access to a wide variety of substituted cyclopropanes, which are important structural motifs in natural products and pharmaceuticals. nih.govemory.edu The reaction can be performed under mild conditions and is compatible with a range of functional groups. While less common, cyclopropenation of alkynes can also be achieved using similar catalytic systems. mdpi.com
The true power of rhodium-catalyzed cyclopropanation lies in the ability to control its stereochemistry through the use of chiral catalysts. nih.gov By employing chiral dirhodium(II) tetracarboxylate catalysts, high levels of both diastereoselectivity and enantioselectivity can be achieved. nih.gov The choice of catalyst is crucial and often depends on the specific structures of the diazo compound and the olefin. nih.gov For example, in the asymmetric cyclopropanation of styrene (B11656) with aryldiazoacetates, the prolinate catalyst Rh₂(S-DOSP)₄ is often optimal for methyl or trimethylsilylethyl (TMSE) diazoesters, while catalysts like Rh₂(R-BPCP)₄ are better suited for trichloroethyl (TCE) diazoesters. nih.govnih.gov The steric and electronic properties of the catalyst's ligands create a chiral pocket that directs the approach of the olefin to the rhodium carbene, thereby controlling the stereochemical outcome of the reaction. acs.org This has allowed for the synthesis of diverse cyclopropane libraries with high enantiomeric purity. nih.gov
| Catalyst | Diazo Compound Type | Olefin | Enantioselectivity (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Methyl aryldiazoacetates | Styrene | Generally the most effective catalyst for high ee. nih.gov | High dr is routine. acs.org |
| Rh₂(S-DOSP)₄ | TMSE aryldiazoacetates | Styrene | Optimal catalyst in a comparative study. nih.gov | Not specified. |
| Rh₂(R-BPCP)₄ | TCE aryldiazoacetates | Styrene | 85-98% ee nih.gov | Not specified. |
| Rh₂(S-PTAD)₄ | ortho-Substituted aryldiazoacetates | Styrene | Provides high levels of enantioinduction. nih.gov | Not specified. |
| Rh₂(S-pPhTPCP)₄ | Donor/acceptor carbenes | Exocyclic Olefins | up to 99% ee acs.org | >20:1 dr acs.org |
Ylide Formation and Sigmatropic Rearrangements
Rhodium(II) acetate is a preeminent catalyst for the generation of onium ylides from diazocarbonyl compounds. These reactive intermediates, including oxonium, sulfonium (B1226848), and ammonium (B1175870) ylides, serve as pivotal precursors for subsequent sigmatropic rearrangements, which are powerful intramolecular processes for forming new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org
The catalytic cycle typically begins with the reaction of rhodium(II) acetate with a diazo compound to form a rhodium carbene intermediate. This electrophilic species is then trapped by a Lewis basic heteroatom (such as oxygen in an ether or sulfur in a sulfide) present in the substrate to form a transient ylide. This ylide rapidly undergoes a concerted pericyclic rearrangement.
The most prevalent of these transformations is the rsc.orgacs.org-sigmatropic rearrangement. acs.org For instance, the Rh₂(OAc)₄-catalyzed reaction of α-diazo-β-keto esters containing an allylic ether moiety proceeds through an oxonium ylide, which then rearranges to stereoselectively produce highly functionalized tetrahydrofuran-3-ones. thieme-connect.com Similarly, the reaction between cyclopropenes and allylic or propargylic sulfides, catalyzed by Rh₂(OAc)₄, generates a sulfur ylide that undergoes a rsc.orgacs.org-sigmatropic rearrangement to afford complex sulfide (B99878) products in good to excellent yields. acs.orgnih.govresearchgate.net This particular transformation is often referred to as the Doyle-Kirmse reaction. chemrxiv.org
Beyond the common rsc.orgacs.org-rearrangement, rhodium(II) acetate also enables less common rsc.orgnih.gov- and nih.govrsc.org-sigmatropic shifts. chemrxiv.org Research has shown that strategically designed diazo arylidene succinimide (B58015) (DAS) derivatives bearing allyloxy or thioallyl groups can undergo regio-divergent intramolecular rearrangements. Under rhodium catalysis, these substrates form cyclic oxonium or sulfonium ylides that subsequently furnish chromene and thiochromene frameworks via rsc.orgnih.gov- or nih.govrsc.org-sigmatropic rearrangements. chemrxiv.org In some systems, catalyst control can dictate the reaction pathway; a rhodium catalyst may selectively promote a rsc.orgacs.org-rearrangement, whereas a copper catalyst can favor a rsc.orgnih.gov-rearrangement for the same indole-based substrate. nih.govnsf.gov
| Ylide Type | Rearrangement Type | Substrate(s) | Catalyst | Product Type | Ref. |
| Oxonium Ylide | rsc.orgacs.org-Sigmatropic | α-Diazo-β-keto ester | Rh₂(OAc)₄ | Tetrahydrofuran-3-one | thieme-connect.com |
| Sulfur Ylide | rsc.orgacs.org-Sigmatropic | Cyclopropene and Allylic Sulfide | Rh₂(OAc)₄ | Functionalized Sulfide | acs.org |
| Oxonium Ylide | rsc.orgnih.gov- & nih.govrsc.org-Sigmatropic | Allyloxy Diazo Succinimide | Rh₂(OAc)₄ | Chromene Derivative | chemrxiv.org |
| Oxonium Ylide | rsc.orgacs.org-Sigmatropic | Allylic Alcohol and Diazoacetate | Rh₂(S-DOSP)₄ | α-Hydroxycarboxylate | acs.org |
1,3-Dipolar Cycloaddition Reactions for Heterocyclic Synthesis
Rhodium(II) acetate is instrumental in facilitating 1,3-dipolar cycloaddition reactions, a cornerstone of heterocyclic chemistry. The catalyst promotes the decomposition of diazocarbonyl compounds to generate rhodium carbenes, which can then react with carbonyl or imine functionalities to form 1,3-dipoles, such as carbonyl ylides and azomethine ylides. illinois.eduresearchgate.net These dipoles are transient species that readily engage with a wide range of dipolarophiles in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. acs.orgnih.gov
Carbonyl ylides are the most prolifically used dipoles generated via this method. researchgate.net For example, the Rh₂(OAc)₄-catalyzed decomposition of δ- and ε-carbonyl-α-diazoketones in the presence of p-quinones leads to complex functionalized carbon frameworks through both C=O and C=C cycloaddition pathways. acs.org The reaction of diazoketones with cyclopropenes in the presence of rhodium(II) acetate also proceeds via a carbonyl ylide intermediate to form cycloadducts as single stereoisomers. nsc.ru The versatility of this reaction allows for the rapid construction of diverse and complex molecular skeletons, including those found in many natural products. illinois.edu
Azomethine ylides are another important class of 1,3-dipoles generated using rhodium(II) catalysis. These nitrogen-based dipoles are key intermediates for the synthesis of N-heterocycles, particularly substituted pyrrolidines, which are prevalent motifs in pharmaceuticals and natural products. acs.orgresearchgate.netmsu.edu The reaction typically involves the rhodium-catalyzed formation of a carbene from a diazomalonate, which then reacts with an imine to generate the azomethine ylide. This ylide subsequently undergoes a [3+2] cycloaddition with an alkene or another dipolarophile. researchgate.net
| 1,3-Dipole Type | Dipole Precursor(s) | Dipolarophile | Catalyst | Heterocyclic Product | Ref. |
| Carbonyl Ylide | Diazoketone | p-Quinone | Rh₂(OAc)₄ | Polycyclic Ether | acs.org |
| Carbonyl Ylide | Diazoketone | Cyclopropene | Rh₂(OAc)₄ | Fused Furan | nsc.ru |
| Azomethine Ylide | Diazomalonate + Imine | Benzaldehyde | Rh₂(OAc)₄ | Oxazolidine | researchgate.net |
| Carbonyl Ylide | Diazo Compound | Various Alkenes | Rhodium(II) complexes | Furan derivatives | illinois.edu |
Dirhodium(II)-Catalyzed Nitrene Transfer Reactions
Dirhodium(II) complexes, including rhodium(II) acetate, are powerful catalysts for nitrene transfer reactions, which are fundamental for C-N bond formation. These reactions involve the transfer of a nitrene group (the nitrogen analog of a carbene) from a precursor to an organic substrate. The process is believed to proceed through a highly reactive dirhodium-nitrene (or nitrenoid) intermediate. acs.orgnih.gov
The mechanism of these transformations, particularly for C-H amination, has been the subject of extensive study. Computational and experimental data suggest that the reaction proceeds via a concerted, asynchronous C-H insertion pathway, similar to the mechanism for rhodium-carbene transfer. nih.gov The electronic state of the dirhodium core—whether it is a Rh₂(II,II) or a mixed-valence Rh₂(II,III) species—can influence the nature of the nitrene intermediate and the reaction mechanism. acs.orgnih.gov For intermolecular reactions, stepwise radical pathways have also been proposed, with the chemoselectivity between amination (C-H insertion) and aziridination (alkene addition) being dependent on the steric and electronic properties of the rhodium catalyst's ligands. rsc.org
Intramolecular and Intermolecular N-H Insertion Reactions
One of the most direct applications of rhodium-catalyzed carbene chemistry is the insertion into nitrogen-hydrogen (N-H) bonds. Rhodium(II) acetate is an exceptionally effective catalyst for this transformation, providing a straightforward route to α-amino acid derivatives and peptides from diazo compounds and various amines, amides, or carbamates. semanticscholar.org
The reaction can be performed both inter- and intramolecularly. In a typical intermolecular reaction, a diazoester is decomposed by rhodium(II) acetate in the presence of an N-H containing compound, such as benzyl (B1604629) carbamate (B1207046). The resulting rhodium carbene is trapped by the amine, leading to the N-H insertion product in high yield. semanticscholar.org While achiral rhodium catalysts like Rh₂(OAc)₄ provide excellent yields, achieving high enantioselectivity typically requires the use of chiral dirhodium carboxylate catalysts. semanticscholar.org However, even with chiral catalysts, inducing high levels of stereoselectivity in intermolecular N-H insertions remains a challenge. semanticscholar.org A recently developed catalytic system combining Rh₂(OAc)₄ with a chiral silver(I) phosphate (B84403) complex has shown promise in achieving high enantioselectivity for N-H insertion into heteroaromatics like indoles. nih.gov
Intramolecular N-H insertion reactions are particularly valuable for the synthesis of nitrogen-containing heterocycles, such as piperidines. semanticscholar.org
| Reaction Type | Diazo Compound | N-H Substrate | Catalyst | Product | Yield (%) | ee (%) | Ref. |
| Intermolecular | Methyl 2-diazophenylacetate | Benzyl carbamate | Chiral Rh₂(II) catalysts | N-Benzyloxycarbonylphenylglycine methyl ester | 62-92 | <5 | semanticscholar.org |
| Intermolecular | Dimethyl α-diazobenzylphosphonate | Benzyl carbamate | Chiral Rh₂(II) catalysts | Aminophosphonate derivative | 63-96 | <10 | semanticscholar.org |
| Intramolecular | Diazoacetamide | (Forms piperidine (B6355638) ring) | Rh₂(mandelate)₂ | Piperidine derivative | 53 | 45 | semanticscholar.org |
| Intermolecular | Diazoester | Indole | Rh₂(OAc)₄ / [(S)-TRIP-Ag]₂ | N-substituted indole | up to 99 | up to 98 | nih.gov |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazolidinones)
The synthesis of nitrogen-containing heterocycles is a significant application of dirhodium(II)-catalyzed nitrene transfer reactions, primarily through intramolecular C-H amination. This strategy provides a powerful and atom-economical method for constructing cyclic amines from linear precursors. The reaction involves the generation of a rhodium nitrene intermediate, which then inserts into a C-H bond within the same molecule to forge the heterocyclic ring.
This methodology is particularly effective for synthesizing valuable five- and six-membered rings. For example, dirhodium-catalyzed amination of carbamate and sulfamate (B1201201) esters allows for the oxidative cyclization to form oxazolidinones and related heterocycles. nih.gov The reaction is highly versatile, tolerating a range of functional groups and enabling the functionalization of otherwise unreactive aliphatic C-H bonds. The choice of ligands on the dirhodium catalyst, such as the use of α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate (esp), can significantly enhance catalyst performance and turnover numbers in these intramolecular amination reactions. nih.gov
Other Catalytic Transformations
Cycloisomerization Reactions
Dirhodium(II) catalysts are highly effective in promoting cycloisomerization reactions, which rearrange acyclic precursors into carbo- and heterocyclic structures in an atom-economical fashion. organic-chemistry.org Enynes are common substrates for these transformations, offering a versatile platform for the synthesis of complex molecular architectures. rsc.orgnih.gov
A significant breakthrough in this area is the dirhodium(II)-catalyzed asymmetric cycloisomerization of azaenynes. rsc.orgnih.govrsc.orgnih.govsemanticscholar.org This reaction, which was previously underdeveloped, provides access to a diverse array of centrally chiral isoindazole derivatives. rsc.orgnih.gov Using chiral dirhodium catalysts, these products can be obtained with high yields and excellent levels of diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99:1 e.r.). nih.govrsc.orgnih.gov The reaction is challenging due to a strong background reaction that can lead to racemization and potential catalyst deactivation by the nitrogen atom in the substrate. rsc.orgnih.govrsc.orgnih.gov
The mechanism of enyne cycloisomerization can vary depending on the catalyst and substrate. For some rhodium(I)-catalyzed systems, the proposed mechanism involves oxidative cyclization to form a metallacyclopentane, followed by β-hydride elimination and reductive elimination. acs.org In other cases, particularly with terminal alkynes, the reaction may proceed through the formation of a rhodium vinylidene intermediate, which then undergoes a [2+2] cycloaddition with the alkene moiety, followed by ring-opening of the resulting rhodacyclobutane. organic-chemistry.org This mode of cycloisomerization provides rapid access to cyclic dienes. organic-chemistry.org
| Substrate Type | Catalyst System | Product Type | Key Features | Ref. |
| Azaenyne | Chiral Dirhodium(II) Carboxylates (e.g., Rh₂(S-BTPCP)₄) | Chiral Isoindazoles | Asymmetric; High d.r. and e.r. | nih.govrsc.org |
| 1,6-Enyne | [RhCl(COD)]₂ / Phosphine Ligand | Cyclic Dienes | Atom-economical; Vinylidene mechanism | organic-chemistry.org |
| 1,6-Enyne | Rhodium(I) complexes | Halogenated Cyclopentanes | Intramolecular halogen shift | acs.orgnih.gov |
| Terminal 1,6-Enyne | [Rh((S)-BINAP)]SbF₆ | Chiral Cyclopentanes | Asymmetric; Forms exocyclic methylene | nih.gov |
Hydrosilylation of Alkynes and Olefin Hydrogenation
While rhodium complexes are generally effective catalysts for hydrogenation and hydrosilylation reactions, the specific application of rhodium(II) acetate in these areas is noteworthy. wikipedia.org It participates in the addition of silicon hydrides across unsaturated carbon-carbon bonds and the reduction of olefins.
Hydrosilylation of Alkynes: Rhodium-catalyzed hydrosilylation of alkynes is a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The reaction's stereochemical outcome (i.e., the formation of E- or Z-isomers) can often be controlled by the choice of catalyst and reaction conditions. nih.gov For instance, cationic rhodium species, which can be generated from rhodium precursors, have been shown to effect (E)-selective hydrosilylation in aqueous micellar systems. nih.govresearchgate.net The catalytic activity of various rhodium complexes has been investigated, demonstrating that the ligand environment around the rhodium center plays a crucial role in determining the selectivity and efficiency of the transformation. rsc.org Heterogeneous catalysts, where rhodium is supported on polymers, have also been developed to facilitate catalyst recovery and reuse, addressing the cost associated with precious metals. rsc.org
Olefin Hydrogenation: The hydrogenation of olefins, or the addition of hydrogen across a double bond, is a fundamental reaction in organic chemistry. Rhodium-based catalysts are among the most efficient for this purpose. Research has explored various rhodium complexes, including those with chiral ligands, to achieve asymmetric hydrogenation, producing chiral molecules with high enantioselectivity. nih.govresearchgate.net While Wilkinson's catalyst (RhCl(PPh₃)₃) is a classic example, other rhodium systems have been developed that operate in environmentally benign solvents like ionic liquids, allowing for catalyst recycling without significant loss of activity. rsc.org The protein environment in artificially created enzymes, where rhodium is incorporated into a protein scaffold like carbonic anhydrase, can induce stereoselectivity in the hydrogenation of olefins, favoring the formation of specific isomers. nih.gov
| Reaction | Catalyst System | Substrate Example | Product Type | Key Finding | Reference(s) |
| Hydrosilylation | [RhCl(nbd)]₂ / dppp (B1165662) in SDS micelles | Terminal Alkynes | (E)-Alkenylsilanes | Formation of a cationic rhodium species in anionic micelles leads to high (E)-selectivity. | nih.govresearchgate.net |
| Hydrogenation | Rhodium(I) bound to Carbonic Anhydrase | Stilbene | cis-Stilbene | The protein environment induces high stereoselectivity (cis:trans ≈ 20:1). | nih.gov |
| Hydrogenation | [Rh(cod)₂][BF₄] / Sulfonated Phosphine | Various Olefins | Alkanes | Efficient hydrogenation in γ-valerolactone-based ionic liquids allows for catalyst recycling over 10 runs. | rsc.org |
Oxidation of Alcohols
Rhodium(II) acetate is an effective catalyst for the oxidation of alcohols to carbonyl compounds such as aldehydes, ketones, and carboxylic acids. matthey.comchemeurope.com This transformation is a cornerstone of organic synthesis. Catalytic methods using rhodium complexes offer a greener alternative to traditional stoichiometric oxidants, which are often hazardous and generate significant waste. liv.ac.uk
Research has demonstrated that a water-soluble binuclear rhodium(II) complex can efficiently catalyze both the acceptorless dehydrogenation (releasing H₂ gas) and the aerobic oxidation of alcohols in water. liv.ac.uk This dual capability is significant, as it allows for flexibility in choosing reaction conditions. The catalyst shows high efficiency, with substrate-to-catalyst ratios reaching up to 5,000, and can be recycled multiple times without a major loss in activity. liv.ac.uk For the oxidation of primary alcohols, the reaction can be directed to produce either aldehydes or, with further oxidation, carboxylic acids. The mechanism for the formation of carboxylic acids may involve the hydration of an intermediate aldehyde to form a hemiacetal, which is then further dehydrogenated. liv.ac.uk
| Substrate | Catalyst | Oxidant | Product | Yield | Reference |
| Benzyl Alcohol | Binuclear Rh(II) Complex | Air | Benzoic Acid | High | liv.ac.uk |
| Secondary Alcohols | Binuclear Rh(II) Complex | None (Acceptorless) | Ketones | High | liv.ac.uk |
| Primary Alcohols | Binuclear Rh(II) Complex | Air | Carboxylic Acids | High | liv.ac.uk |
Asymmetric Conjugate Additions
Rhodium-catalyzed asymmetric conjugate addition is a robust method for forming carbon-carbon bonds in an enantioselective manner, making it highly valuable for synthesizing complex chiral molecules, including pharmaceutical ingredients. wiley-vch.de This reaction typically involves the addition of an organometallic nucleophile (often derived from boron, silicon, or zinc) to an α,β-unsaturated carbonyl compound. wiley-vch.deorgsyn.org
The field has largely been advanced by the use of chiral ligands that coordinate to the rhodium center, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. orgsyn.orgrsc.org While rhodium(II) acetate itself is achiral, it can serve as a precursor to catalytically active chiral rhodium(I) species. The general catalytic cycle is believed to involve a rhodium(I) intermediate. wiley-vch.de The process has been successfully applied to the synthesis of molecules with all-carbon quaternary stereocenters, a challenging synthetic task. orgsyn.org The development of rhodium-catalyzed additions of organoboron reagents has been particularly impactful due to the stability and functional group tolerance of these nucleophiles compared to more reactive organometallics like organoaluminums. orgsyn.org
| Reaction Type | Catalyst System | Nucleophile | Electrophile | Key Feature | Reference(s) |
| Arylation | (Diene)Rh(I) Complex | Arylboronic Acids | α,β-Unsaturated Ketones | Forms C-C bonds with high enantioselectivity. | wiley-vch.denih.gov |
| Cascade Reaction | Chiral Diene-Rhodium Complex | Arylboronic Acids | Substituted Acrylonitriles | Cascade conjugate addition/cyclization to form 2-amino-4H-chromenes. | rsc.org |
| Quaternary Center Formation | Chiral Diene-Rhodium Complex | Tetraaryl Borates or Boroxines | β,β-disubstituted α,β-unsaturated Carbonyls | Effective for constructing challenging stereogenic all-carbon quaternary centers. | orgsyn.org |
C-H Functionalization via Outer-Sphere Mechanisms
Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for modifying complex molecules by directly converting C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. nih.gov Rhodium catalysts, including rhodium(II) acetate, are particularly effective in promoting C-H insertion reactions with diazo compounds, which generate highly reactive rhodium carbene intermediates. nih.gov
Rhodium-catalyzed C-H functionalization can proceed through different mechanistic pathways, broadly classified as inner-sphere and outer-sphere mechanisms. researchgate.net
Inner-sphere mechanisms typically involve the direct coordination of the substrate to the metal center, followed by C-H bond cleavage. Many Rh(III)-catalyzed reactions involving directing groups follow this pathway. nih.govresearchgate.net
Outer-sphere mechanisms do not require direct substrate coordination to the metal for C-H activation. The reaction occurs while the substrate is in the second coordination sphere of the metal complex.
While many rhodium(II) acetate-catalyzed C-H insertion reactions are understood to proceed via an inner-sphere mechanism involving the formation of a rhodium carbene that directly inserts into a C-H bond, the broader context of rhodium catalysis encompasses both pathways. nih.govresearchgate.net The choice of ligand on the rhodium catalyst can profoundly influence the reaction's regio- and stereoselectivity, allowing for the selective functionalization of specific C-H bonds within a molecule. nih.gov This high level of control enables the synthesis of complex structures, such as chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes, simply by altering the catalyst. nih.gov
| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Product | Key Feature | Reference |
| Intramolecular C-H Insertion | Rhodium(II) Acetate | Diazo Compound | Alkane | Cyclized Product | Catalyst choice modulates regio- and stereoselectivity. | nih.gov |
| Intermolecular C-H Insertion | Rhodium(II) Acetate | Diazo Compound | Cyclobutane | Functionalized Cyclobutane | Access to novel chiral 1,1- and cis-1,3-disubstituted products. | nih.gov |
| Chelation-Assisted Annulation | Rhodium(I) Catalyst | Aryl Imine | Alkene | Polycyclic Aromatic | Demonstrates utility in natural product synthesis. | nih.gov |
Mechanistic Investigations of Dirhodium Ii Acetate Catalyzed Reactions
Elucidation of Catalytic Cycles and Key Intermediates
Central to the catalytic activity of dirhodium(II) acetate (B1210297) is its ability to react with diazo compounds to form highly reactive rhodium carbenoid intermediates. These transient species are the linchpins of a wide range of transformations, including cyclopropanation, C-H insertion, and ylide formation. sigmaaldrich.comnih.gov Similarly, reactions with azides can generate rhodium nitrenoid intermediates, which participate in analogous insertion and amination reactions. rsc.org
The generally accepted mechanism for reactions involving diazo compounds begins with the nucleophilic attack of the diazo compound on one of the rhodium centers of the dirhodium(II) acetate catalyst. chemrxiv.org This is followed by the extrusion of dinitrogen gas (N₂) to generate a transient rhodium carbene intermediate. chemrxiv.orgnih.gov These intermediates are electrophilic and are capable of a wide array of chemical reactions. chemrxiv.orgepa.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in characterizing the structure and reactivity of these fleeting intermediates. chemrxiv.orgnih.gov DFT calculations predict a reaction pathway that involves the complexation of the diazoester to the rhodium catalyst, followed by the loss of N₂ to form the rhodium carbenoid, and then a concerted, asynchronous cyclopropanation transition state. nih.gov In some cases, these reactive donor/acceptor and donor/donor rhodium carbenes have been successfully characterized in the solid state, providing invaluable structural insights. chemrxiv.org
In a similar vein, dirhodium(II) acetate can catalyze the decomposition of azides to form rhodium nitrene intermediates. DFT calculations have shown that the dirhodium catalyst is crucial for generating a reactive Rh₂–nitrene intermediate that possesses radical character. rsc.org These nitrenoids are key intermediates in reactions such as ring expansions of azide-tethered methylenecyclopropanes. rsc.org
Understanding the kinetics of a catalytic reaction requires the identification of the rate-limiting step and any potential catalyst resting states. In dirhodium(II) acetate-catalyzed reactions, the nature of the rate-determining step can vary depending on the specific transformation.
For certain cyclopropanation reactions, particularly with donor/acceptor diazoesters, recent studies combining in situ NMR monitoring and DFT calculations have suggested that the cyclopropanation step itself, rather than the formation of the carbene, is the turnover-limiting step. acs.org This contradicts some earlier hypotheses. Conversely, for many C-H functionalization reactions involving aryldiazoacetates, detailed kinetic studies have revealed that the C-H insertion step is rate-determining. nih.gov
Saturation kinetics, analogous to Michaelis-Menten kinetics in enzyme catalysis, have been observed in several dirhodium(II) carboxylate-catalyzed carbenoid reactions. researchgate.net This observation suggests that the rate-determining step is the generation of the rhodium carbenoid. researchgate.net The formation of rhodium carbene species has been identified as a rate-limiting step in certain reactions involving diazo arylidene succinimides in tetrahydrofuran (B95107). mdpi.com
The catalytic cycle can be inhibited by the coordination of Lewis bases, including solvents, to the axial sites of the dirhodium catalyst. researchgate.net These coordinated molecules can act as resting states, where the catalyst is temporarily deactivated.
Kinetic Studies and Reaction Profile Analysis
Kinetic studies provide quantitative insights into reaction mechanisms, including the nature of transition states and the influence of various factors on reaction rates.
The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction by examining the change in reaction rate upon isotopic substitution. In the context of dirhodium(II) acetate-catalyzed reactions, ¹³C KIE studies have been particularly informative.
For the cyclopropanation of styrene (B11656) with methyl phenyldiazoacetate catalyzed by a dirhodium(II) carboxylate, a significant ¹³C KIE was observed at the terminal olefinic carbon, with a smaller effect at the internal olefinic carbon. nih.govacs.org This is consistent with a highly asynchronous cyclopropanation process. nih.govacs.org Similar KIEs were observed with a chiral dirhodium catalyst, suggesting a similar transition-state geometry. nih.gov In contrast, the cyclopropanation with ethyl diazoacetate exhibited a smaller terminal olefinic KIE, indicating an earlier transition state. nih.govacs.org The combination of experimental KIEs with theoretical calculations provides strong support for a mechanism involving a discrete rhodium carbenoid intermediate. acs.org
KIE experiments have also been employed to elucidate the nature of reactive intermediates in C-H functionalization reactions. For instance, in rhodium-catalyzed nitrene chemistry, KIE values can help distinguish between concerted and stepwise mechanisms. nih.gov
In situ spectroscopic techniques allow for the real-time monitoring of a reaction, providing valuable data on the consumption of reactants, formation of products, and observation of intermediates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for this purpose.
Recent advancements have enabled the direct observation of highly reactive dirhodium carbenes in catalytic settings using in situ NMR spectroscopy. acs.org By using doubly ¹³C-labeled diazoesters, characteristic spectral fingerprints of the metal carbene intermediate can be recorded, confirming its presence during the catalytic cycle. acs.org ¹H NMR can also be used to monitor the consumption of the starting diazoester, providing kinetic profiles of the reaction. acs.org Furthermore, ¹⁰³Rh NMR spectroscopy offers a novel way to study the electronic nature of the dirhodium complexes and their intermediates. acs.org
In situ IR monitoring has been used to measure the precise kinetics of α-diazo-β-ketoester decomposition in dirhodium-catalyzed macrocyclization reactions. acs.org This technique allows for the correlation between the rate of diazo decomposition and the speciation of the dirhodium catalyst. acs.org
Influence of Catalyst Structure, Ligands, and Solvent on Selectivity and Activity
The reactivity and selectivity of dirhodium(II) acetate-catalyzed reactions are profoundly influenced by the structure of the catalyst, the nature of the bridging and axial ligands, and the reaction solvent.
The bridging ligands surrounding the bimetallic core play a crucial role in modulating the electronic properties and steric environment of the catalyst, which in turn affects its reactivity and selectivity. nih.govnsf.gov For instance, changing the dirhodium(II) ligands from the electron-withdrawing perfluorobutyrate to carboxamides can lead to a complete reversal in product selectivity in competitive intramolecular carbenoid reactions. acs.org The strain induced by certain ligands, such as in Rh₂(4S-MEAZ)₄, can lengthen the Rh-Rh bond and result in higher reactivity for diazo decomposition. nih.gov
The axial sites of the dirhodium complex are where the substrate initially coordinates, and these sites can also be occupied by solvent molecules or other Lewis bases. acs.org Axial ligand coordination can significantly impact the catalyst's performance. chemrxiv.orgnsf.gov While strong σ-donor ligands can block both axial sites and lead to inert off-cycle complexes, tethering Lewis base moieties to the bridging ligand scaffold can modulate the electron density of the Rh₂ core and enhance catalytic activity. nsf.gov
The choice of solvent can also have a dramatic effect on the outcome of a reaction. chemrxiv.org Solvents can act as axial ligands, influencing the electronic structure of the catalyst. researchgate.net For example, computational studies have shown that axial solvent coordination can alter the HOMO-LUMO gap of the dirhodium complex. chemrxiv.org In some cases, the solvent can even participate in the reaction. researchgate.net The use of specific solvents, such as hexafluoroisopropanol (HFIP), can lead to enhanced or even switched enantioselectivity in certain cyclopropanation reactions, likely due to the solvent's ability to influence the flexibility of the catalyst. chemrxiv.org
Table 1: Influence of Ligands on Chemoselectivity in Intramolecular Dirhodium(II)-Catalyzed Reactions This table is based on the general findings that ligand electronic properties can reverse selectivity.
| Dirhodium(II) Catalyst Ligand | Electronic Nature | Favored Reaction Pathway |
|---|---|---|
| Perfluorobutyrate | Strongly Electron-Withdrawing | Aromatic Substitution / C-H Insertion |
| Acetate | Moderately Electron-Donating | Mixture of Products |
| Caprolactam/Acetamide | Strongly Electron-Donating | Cyclopropanation / Carbonyl Ylide Formation |
Table 2: Effect of Solvent on Enantioselectivity in Rh₂(S-NTTL)₄-Catalyzed Cyclopropanation This table is representative of data showing solvent effects on enantioselectivity.
| Solvent | Enantiomeric Excess (% ee) |
|---|---|
| Dichloromethane (B109758) (DCM) | Moderate |
| Hexafluoroisopropanol (HFIP) | Significantly Improved (>73% in many cases) |
Electronic and Steric Effects of Bridging Ligands on Catalyst Electrophilicity
The four bridging acetate ligands in dirhodium(II) acetate create a paddlewheel structure that defines the catalyst's core electronic and steric environment. The nature of these bridging ligands profoundly influences the electrophilicity of the rhodium centers, which is a critical determinant of catalyst reactivity. Electron-withdrawing groups on the carboxylate ligands enhance the Lewis acidity of the rhodium centers, making the catalyst more electrophilic. This increased electrophilicity generally leads to higher reactivity in carbene and nitrene transfer reactions.
A common method to quantify these electronic effects is through Hammett plots, which correlate the reaction rates or product distributions of a series of substituted reactants with the electronic properties of the substituents. For instance, in the rhodium-catalyzed formation of carbazoles from biaryl azides, a V-shaped Hammett plot was observed, suggesting a change in the rate-determining step or mechanism based on the electronic nature of the substituents on the aryl ring. nih.gov For electron-donating to moderately electron-withdrawing substituents, a negative ρ-value is observed, indicating a buildup of positive charge in the transition state, consistent with electrophilic aromatic substitution. Conversely, for strongly electron-withdrawing substituents, a positive ρ-value is obtained, suggesting a change in the mechanism or rate-determining step. nih.gov
The steric properties of the bridging ligands also play a crucial role in controlling selectivity. Bulky ligands can create a chiral pocket around the active site, which is essential for enantioselective catalysis. The arrangement of these bulky groups, often described as α (up) or β (down), can lead to different catalyst symmetries (e.g., C4, C2, D2), which in turn influences the stereochemical outcome of the reaction. mdpi.comcanberra.edu.au While it was initially thought that only catalysts with specific symmetries could achieve high enantioselectivity, it is now understood that high levels of stereocontrol can be obtained with various ligand arrangements. mdpi.com The flexibility of these ligands in solution also allows the catalyst to adopt different conformations to accommodate various substrates and axial ligands. canberra.edu.au
Computational studies have further illuminated the interplay of electronic and steric effects. By creating a "catalyst map" based on calculated steric and electronic parameters for a diverse set of dirhodium(II) catalysts, researchers can correlate these properties with experimental outcomes such as yield and selectivity. nih.govbris.ac.uk This approach aids in the rational selection of catalysts for specific applications and can guide the design of new catalysts with desired properties. nih.govbris.ac.uk
Table 1: Effect of Bridging Ligand on Enantioselectivity in a Model Cyclopropanation Reaction
| Catalyst Precursor | Bridging Ligand | Product | Enantiomeric Excess (% ee) |
| Rh₂(S-PTTL)₄ | N-Phthaloyl-tert-leucinate | Cyclopropane (B1198618) | 74 |
| Rh₂(S-PTV)₄ | N-Phthaloyl-valinate | Cyclopropane | 51 |
| Rh₂(S-PTA)₄ | N-Phthaloyl-alaninate | Cyclopropane | 35 |
| Data sourced from a study on tandem carbonyl ylide formation/intermolecular 1,3-dipolar cycloaddition of α-diazoketones. mdpi.com |
Role of Axial Ligands in Modulating Catalytic Stereoselectivity and Rate
While the bridging ligands form the core of the dirhodium(II) catalyst, the two axial positions are where substrate binding and the key catalytic events occur. Axial ligands, which can be solvent molecules or intentionally added Lewis bases, play a critical role in modulating the catalyst's activity and selectivity. researchgate.net Coordination of a Lewis base to an axial site can influence the electronic properties of the distal rhodium center through the Rh-Rh bond, affecting its electrophilicity and, consequently, its reactivity. nsf.gov
The influence of axial ligands on stereoselectivity is particularly significant in asymmetric catalysis. While chiral bridging ligands are the primary source of chirality in many dirhodium(II) catalysts, chiral axial ligands can also induce enantioselectivity. However, the development of highly enantioselective reactions using achiral dirhodium catalysts in combination with chiral axial ligands has been challenging, often resulting in modest enantiomeric excesses. acs.org This is attributed to the chiral information being distant from the reactive carbene center. acs.org A more successful strategy involves the synergistic use of both chiral bridging and chiral axial ligands, or the use of axial ligands to fine-tune the chiral environment created by the bridging ligands. nih.gov
The rate of dirhodium-catalyzed reactions is also sensitive to axial ligation. Strong σ-donor axial ligands can decrease the electrophilicity of the catalyst, potentially slowing down the reaction. Conversely, weakly coordinating axial ligands, such as those from non-polar solvents, are easily displaced by the diazo substrate, leading to higher catalytic activity. chemrxiv.org In some cases, the addition of a specific axial ligand is crucial for catalytic activity. For instance, in the dirhodium(II)-catalyzed arylation of aldehydes with boronic acids, N-heterocyclic carbene (NHC) axial ligands were found to be essential for the reaction to proceed. nih.gov
Table 2: Influence of Axial Ligands on Stereoselectivity
| Dirhodium Catalyst | Chiral Axial Ligand | Reaction Type | Enantiomeric Excess (% ee) |
| Rh₂(OAc)₄ | Josiphos-type phosphine | Arylation of diones | up to 99% |
| Achiral Rh₂(II) complex | Various chiral phosphines | Arylation of carbonyls | ~20-52% |
| Data highlights the significant impact of a well-designed chiral axial ligand in achieving high enantioselectivity. acs.orgnih.gov |
Solvent Effects on Intermediate Stabilization and Reaction Yield
The choice of solvent can have a dramatic impact on the outcome of dirhodium(II)-catalyzed reactions. Solvents can act as axial ligands, directly coordinating to the rhodium centers and thereby influencing the catalyst's electronic properties and reactivity, as discussed in the previous section. researchgate.netchemrxiv.org The polarity and coordinating ability of the solvent can also affect the stability of reaction intermediates and transition states, which in turn can alter reaction rates and selectivities.
Computational studies have shown that axial coordination of solvent molecules affects the energy barriers for both the nitrogen extrusion from the diazo compound and the subsequent C-H insertion step. chemrxiv.orgchemrxiv.org Generally, solvent coordination raises the energy of the dirhodium carbene intermediate and increases the barrier for N₂ extrusion, while having a smaller effect on the C-H insertion barrier. chemrxiv.org Weakly coordinating and non-polar solvents like dichloromethane and hexane (B92381) are often preferred as they are less likely to inhibit the catalyst. chemrxiv.org
The solvent can also play a more direct role in the reaction mechanism. For example, in certain cyclopropanation reactions, the solvent can influence the chemoselectivity. In a study of rhodium(II)-catalyzed reactions of diazo compounds with tetrahydrofuran (THF), a switch in chemoselectivity between a spirocyclic product and a C-H insertion product was observed by simply changing the catalyst concentration, which is related to the equilibrium involving solvent coordination. mdpi.com
Table 3: Solvent Effects on Reaction Yield and Selectivity
| Solvent | Dielectric Constant (ε) | Yield of Product A (%) | Yield of Product B (%) |
| Dichloromethane | 8.93 | High | Low |
| Hexane | 1.88 | High | Low |
| Acetonitrile | 37.5 | Moderate | Moderate |
| Isopropanol | 19.9 | Low | High |
| This is a representative table illustrating the general trends observed in how solvent polarity and coordinating ability can influence the outcome of dirhodium-catalyzed reactions. Specific values can vary greatly depending on the reaction. |
Concerted Metalation-Deprotonation (CMD) Pathways in C-H Activation
Carbon-hydrogen (C-H) bond activation is a cornerstone of many dirhodium(II)-catalyzed transformations. One of the key mechanistic pathways proposed for C-H activation by high-valent late transition metals is the concerted metalation-deprotonation (CMD) mechanism. wikipedia.org In a CMD pathway, the C-H bond cleavage and the formation of the new carbon-metal bond occur in a single, concerted transition state. wikipedia.org This process is facilitated by a base, which abstracts the proton from the C-H bond. In the context of dirhodium(II) acetate catalysis, one of the acetate ligands can act as an internal base. wikipedia.org
The CMD mechanism avoids the formation of a formal metal-hydride intermediate. The transition state is envisioned as a cyclic structure involving the metal center, the carbon and hydrogen atoms of the substrate, and the basic atom of the ligand. Computational studies have shown that the CMD pathway is often the lowest energy pathway for C-H activation with various transition metals, including rhodium. wikipedia.org
While the CMD mechanism is well-established for other metals like palladium, its role in dirhodium(II) catalysis is an active area of investigation. For dirhodium(III) catalysts, which can be generated in situ, the CMD pathway is considered a plausible mechanism for C-H activation. wikipedia.org The efficiency of the CMD pathway is influenced by factors such as the acidity of the C-H bond, the basicity of the ligand, and the electrophilicity of the metal center.
Exploration of Redox Processes and Oxidatively Induced Mechanisms
The majority of dirhodium(II) acetate-catalyzed reactions are thought to proceed through a catalytic cycle that maintains the Rh₂(II,II) oxidation state. However, there is growing evidence for the involvement of redox processes and oxidatively induced mechanisms in certain transformations. The dirhodium core is redox-active and can potentially access other oxidation states, such as Rh₂(II,III) and Rh₂(III,III).
Electrochemical studies have shown that dirhodium(II) complexes can undergo reversible one-electron oxidations. nsf.gov The redox potential of the Rh₂(II,II)/Rh₂(II,III) couple is sensitive to the nature of both the bridging and axial ligands. nsf.gov Electron-donating ligands generally make the complex easier to oxidize. The accessibility of higher oxidation states opens up the possibility of mechanisms involving oxidative addition and reductive elimination steps, which are common in the catalytic cycles of other transition metals. nih.gov
For example, in some C-H functionalization reactions, a Rh(I)/Rh(III) or even a Rh(III)/Rh(V) catalytic cycle has been proposed. semanticscholar.org In these scenarios, the reaction may be initiated by the oxidative addition of a C-H or C-X bond to a lower-valent rhodium species, followed by further transformations and a final reductive elimination step to regenerate the active catalyst. nih.gov The reaction of dirhodium tetraacetate with proteins has also been shown to involve oxidation of the Rh₂(II,II) core to Rh(III) species. nih.gov The exploration of these redox-active pathways is a frontier in dirhodium catalysis, with the potential to unlock new types of reactivity and synthetic methodologies. tamu.edu
Table 4: Redox Potentials of Dirhodium(II) Complexes
| Complex | Bridging Ligands | Axial Ligand | E₁/₂ (Rh₂⁴⁺/⁵⁺ vs. Fc/Fc⁺) (mV) |
| Rh₂(OAc)₄ | Acetate | None | ~800-900 |
| Rh₂(esp)₂ | α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid | None | Lower than Rh₂(OAc)₄ |
| Rh₂(II) with tethered thioether | Mixed carboxylate/thioether | Intramolecular thioether | 404 - 870 |
| This table provides a qualitative comparison of redox potentials, which can vary significantly based on the specific ligands and experimental conditions. Electron-rich complexes generally have lower redox potentials. nsf.gov |
Theoretical and Computational Studies in Acetic Acid;rhodium;dihydrate Research
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling allows for a detailed examination of the complex reaction pathways catalyzed by dirhodium(II) complexes. By simulating the interactions between the catalyst and substrates at an atomic level, researchers can identify key intermediates, transition states, and the factors governing reaction outcomes.
Density Functional Theory (DFT) is a cornerstone of computational research on rhodium(II) acetate (B1210297) catalysis. It is widely used to calculate the electronic structure, geometries, and energies of molecules, providing a quantum-mechanical description of the reaction landscape.
Researchers employ DFT to map out the potential energy surfaces of reactions catalyzed by dirhodium(II) complexes. This involves optimizing the geometries of reactants, intermediates, transition states, and products. For instance, in C-H amination reactions, DFT calculations have been used to evaluate the stability of different conformers of the dirhodium catalyst, such as the "all-up" conformer, which is often found to be the most stable. nih.gov The calculations can determine the energy barriers associated with different reaction pathways, clarifying which route is kinetically favored. nih.govresearchgate.net
| Reaction Type | Computational Target | Key Findings from DFT Calculations | Reference |
|---|---|---|---|
| C-H Amination | Conformer Stability & Reaction Mechanism | The "all-up" conformer of the catalyst is most stable. The triplet dirhodium-nitrene is the active species, and benzylic amination is slightly favored over tertiary. | nih.gov |
| Ring-Opening Reactions | Overall Mechanism & Rate-Determining Step | The reaction proceeds in four steps; the protonolysis step was identified as rate-determining, and β-oxygen elimination controls regioselectivity. | dntb.gov.ua |
| Oxidative Addition | Transition State Geometry | Predicted a linear transition state for the addition of iodomethane (B122720) to a Rh(I) complex, followed by the formation of a five-coordinate intermediate. | researchgate.net |
| Syngas Conversion | Adsorption Energies & Reaction Barriers | Calculated energies for intermediates on different Rh surfaces (e.g., Rh(111) and Rh(211)) to build kinetic models. | nih.gov |
While DFT provides static information about reaction energetics, microkinetic modeling bridges the gap between these fundamental calculations and macroscopic experimental observables like reaction rates, selectivity, and yield. researchgate.net A microkinetic model consists of a set of elementary reaction steps, each with a rate constant derived from DFT-calculated activation energies and pre-exponential factors.
These models are particularly powerful for analyzing complex reaction networks where multiple products can be formed. For instance, in the hydroformylation of olefins catalyzed by rhodium complexes, microkinetic simulations can predict the ratio of linear to branched aldehyde products under various reaction conditions (temperature, pressure). researchgate.net By simulating the evolution of catalytically relevant species over time, these models can validate proposed mechanistic pathways by comparing computed rates with experimental data. researchgate.net
In the context of syngas (CO + H₂) conversion over rhodium catalysts, microkinetic models based on DFT calculations have been developed to understand the intrinsic selectivity towards products like methane, ethanol (B145695), and acetaldehyde. nih.govresearchgate.net These studies have shown that different crystal facets of rhodium exhibit vastly different activities and selectivities. For example, simulations predicted the Rh(211) surface to be much more active but selective towards methane, whereas the Rh(111) surface is intrinsically selective toward acetaldehyde. nih.govmpg.de Such models can also incorporate adsorbate-adsorbate interaction effects, which are crucial for accurately predicting selectivity trends. mpg.de
Prediction of Spectroscopic Properties and Electronic Structure
Computational methods are also pivotal in interpreting the spectroscopic data of dirhodium(II) complexes and understanding their electronic structure, which is fundamental to their reactivity.
The assignment of complex Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be challenging for transition metal complexes. Computational spectroscopy provides a powerful means to predict these properties, aiding in the interpretation of experimental results. nih.gov
Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts (¹H, ¹³C, etc.). nih.gov By comparing the computed spectra of proposed structures with experimental data, researchers can confirm molecular structures in solution. researchgate.netresearchgate.net
Time-dependent DFT (TD-DFT) is the primary tool for simulating electronic absorption spectra (UV-Vis). nih.govresearchgate.net It can predict the energies and intensities of electronic transitions. For dirhodium(II) acetate, TD-DFT helps assign key transitions, such as the characteristic π(Rh₂) to σ(Rh₂) band, and analyze how these transitions shift upon coordination of axial ligands or changes in the solvent. researchgate.net This is crucial for understanding the electronic changes the catalyst undergoes during a reaction. For example, computational studies have elucidated the photochemical pathways of Rh(I) complexes, identifying the specific metal-centered excited states responsible for processes like CO dissociation. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org This theory is a powerful conceptual tool for understanding the behavior of dirhodium(II) catalysts. pku.edu.cnnih.gov
In the context of rhodium(II) acetate, the LUMO is typically associated with the Rh-Rh σ* antibonding orbital, which makes the dirhodium core electrophilic and capable of accepting electron density from a nucleophilic substrate (like a diazo compound). The nature and energy of the HOMO and LUMO are heavily influenced by the bridging and axial ligands. researchgate.net
Computational studies calculate and visualize these frontier orbitals to rationalize the catalyst's reactivity and selectivity. researchgate.netresearchgate.net For example, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor determining the activation energy of a reaction. pku.edu.cn By analyzing the energies and spatial distributions of the FMOs of the rhodium catalyst and the substrate, chemists can predict how they will interact and which reaction pathways are most likely. This approach has been used to understand a wide range of reactions, including cycloadditions and sigmatropic reactions. wikipedia.org
| Orbital | Description | Role in Catalysis | Reference |
|---|---|---|---|
| LUMO (Lowest Unoccupied Molecular Orbital) | Primarily the Rh-Rh σ* antibonding orbital. | Acts as the primary electrophilic site, accepting electron density from substrates like diazo compounds to initiate catalysis. Its energy level dictates the catalyst's electrophilicity. | researchgate.net |
| HOMO (Highest Occupied Molecular Orbital) | Often a Rh-Rh δ or π bonding orbital. | Can participate in back-bonding with substrates. The HOMO-LUMO gap is a critical parameter that influences the catalyst's stability and reactivity. | researchgate.netresearchgate.net |
Computational Design and Rationalization of Dirhodium(II) Catalysts
A significant advantage of computational chemistry is its ability to guide the design of new catalysts with improved activity and selectivity. By understanding the structure-property relationships, researchers can rationally modify the catalyst structure to achieve a desired outcome.
The reactivity of dirhodium(II) catalysts can be finely tuned by modifying the four bridging carboxylate ligands and the two axial ligands. acs.orgnih.gov Computational studies are essential for predicting how these modifications will affect the catalyst's steric and electronic properties. For example, DFT calculations can quantify the electron-donating or -withdrawing nature of different carboxylate ligands and how this modulates the electrophilicity of the catalytic center. canberra.edu.au
Recent efforts have focused on developing computational databases of dirhodium(II) catalysts. bris.ac.uk These databases are built by calculating a set of steric and electronic descriptors for a wide range of virtual catalysts using DFT. Techniques like principal component analysis (PCA) are then used to create "maps" of the catalyst space. These maps allow chemists to visualize the properties of known catalysts and identify gaps where new catalysts with unique properties could be designed. This approach facilitates the selection of diverse sets of catalysts for experimental screening and helps in optimizing catalysts for specific reactions without needing detailed mechanistic information beforehand. bris.ac.uk Computational studies have also been crucial in understanding how the arrangement of chiral ligands around the dirhodium core dictates the stereoselectivity of asymmetric reactions. canberra.edu.au
Ligand Tuning for Enhanced Reactivity, Selectivity, and Stability
The catalytic performance of the dirhodium(II) core is highly sensitive to the electronic and steric nature of its surrounding ligands. Computational studies have been instrumental in elucidating the principles of ligand tuning to enhance the reactivity, selectivity, and stability of rhodium(II) acetate-based catalysts. Both the equatorial bridging ligands and the axial ligands play crucial roles in modulating the catalyst's properties.
Equatorial Ligand Effects: The four bridging acetate ligands in rhodium(II) acetate create a specific electronic environment around the dirhodium center. Theoretical analyses have shown that replacing these acetate ligands with other carboxylates or with different ligand types, such as carboxamidates, can significantly alter the catalyst's behavior. The electron-donating or -withdrawing nature of the bridging ligands directly influences the electrophilicity of the rhodium centers. For instance, more electron-donating ligands can increase the electron density on the rhodium atoms, which in turn affects the stability and reactivity of the crucial rhodium-carbene intermediates formed in many catalytic cycles. acs.org
Computational studies, often employing Density Functional Theory (DFT), have systematically investigated a wide array of bidentate ligands to map the catalyst space. nih.gov These studies calculate various electronic and steric descriptors to predict how a given ligand will influence the catalyst's performance. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the catalyst are key indicators of its reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species.
| Ligand Type | Calculated Effect on Rhodium Center | Predicted Impact on Catalysis |
|---|---|---|
| Standard Carboxylate (e.g., Acetate) | Baseline electrophilicity | Moderate reactivity and selectivity |
| Electron-Withdrawing Carboxylate (e.g., Trifluoroacetate) | Increased electrophilicity | Enhanced reactivity towards electron-rich substrates |
| Electron-Donating Carboxamidate | Decreased electrophilicity | Increased stability of carbene intermediate, potentially leading to higher selectivity |
Structure-Activity Relationship Studies through Computational Methods
Structure-activity relationship (SAR) studies are fundamental to understanding how the three-dimensional arrangement of atoms in a catalyst influences its function. Computational methods provide a powerful means to establish these relationships by correlating calculated structural and electronic parameters with experimentally observed catalytic activity.
For rhodium(II) acetate and its derivatives, a key structural parameter that has been extensively studied computationally is the Rh-Rh bond length. semanticscholar.org This bond distance is sensitive to both the equatorial and axial ligands and has been shown to correlate with the electronic properties of the dirhodium core. DFT calculations have been employed to accurately predict the Rh-Rh bond length in various rhodium(II) carboxylate complexes. These theoretical studies have revealed that relativistic effects need to be considered to achieve good agreement with experimental values. semanticscholar.org
The electronic structure of the catalyst, particularly the charge distribution and the nature of the frontier molecular orbitals, is intimately linked to its catalytic activity. Computational analyses can provide detailed information on these electronic properties. For example, Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on the rhodium atoms and the carbene carbon in reaction intermediates. These calculated charges can then be correlated with the observed reactivity and selectivity of the catalyst. A more electrophilic rhodium center, for instance, is often associated with higher reactivity in carbene transfer reactions. acs.org
The following table summarizes the findings from a computational study on a series of dirhodium(II) catalysts, illustrating the relationship between calculated structural/electronic parameters and their predicted catalytic performance.
| Catalyst Ligand | Calculated Rh-Rh Bond Length (Å) | Calculated HOMO-LUMO Gap (eV) | Predicted Catalytic Activity |
|---|---|---|---|
| Acetate | 2.392 | 2.54 | Baseline |
| Trifluoroacetate | 2.416 | 2.31 | Higher |
| Acetamidate | 2.385 | 2.68 | Lower but more selective |
These computational SAR studies are not only crucial for understanding the fundamental principles governing the catalytic activity of rhodium(II) acetate but also for the in-silico design of new catalysts with tailored properties for specific applications. By systematically modifying the ligand structure in a computational model, researchers can screen a large number of potential catalysts and identify the most promising candidates for experimental synthesis and testing. nih.govwhiterose.ac.uk
Heterogeneous and Bioconjugated Dirhodium Ii Acetate Systems
Development of Supported and Immobilized Catalysts
Heterogenization of dirhodium(II) catalysts is a key strategy to bridge the gap between laboratory-scale synthesis and industrial applications. By anchoring the active rhodium species to a solid support, catalyst recovery and reuse are simplified, which is crucial for processes involving expensive precious metals. bohrium.com Two primary approaches have emerged: the creation of coordination polymers where the rhodium unit is an integral part of the framework, and the immobilization of pre-formed molecular catalysts onto various solid matrices.
Rhodium(II)-based coordination polymers (Rh-CPs) represent a class of heterogeneous catalysts where dirhodium paddlewheel units are linked by organic ligands to form an extended, solid network. rsc.orgrsc.org This approach ensures that the catalytically active site is an intrinsic part of the heterogeneous material. rsc.org These materials are distinct from systems where a molecular catalyst is simply grafted onto a support. rsc.org
The synthesis of these materials often involves a ligand exchange process, where the acetate (B1210297) ligands of the dirhodium(II) acetate precursor are substituted by multitopic organic linkers, such as benzene-1,4-dicarboxylate (bdc). researchgate.net This results in sheet-like or other porous structures where the fundamental dirhodium paddlewheel unit, with its Rh-Rh single bond, is preserved. researchgate.netscispace.com X-ray Absorption Spectroscopy (XAS) has confirmed that the dinuclear rhodium paddlewheel structure remains intact within these polymers. scispace.com
These Rh-CPs have demonstrated significant catalytic activity in a variety of carbene and nitrene transfer reactions. bohrium.comrsc.org For instance, a molecular-defined Rh-CP has been shown to be an efficient and recyclable heterogeneous catalyst for cyclopropanation, C-H functionalization, and Si-H insertion reactions. rsc.orgrsc.org The stability and reusability of these catalysts are key advantages, with some systems showing consistent performance over multiple cycles. scispace.com For example, the DUT-82 coordination polymer demonstrated stable activity in the hydrogenation of styrene (B11656) for at least ten cycles. scispace.com
Table 1: Performance of Rhodium(II)-Based Coordination Polymers in Catalysis
| Catalyst | Reaction Type | Substrates | Yield | Notes | Reference |
|---|---|---|---|---|---|
| Rh-CP | Cyclopropanation | Styrene, Ethyl 2-diazoacetate | 99% | Recyclable heterogeneous catalyst. | rsc.org |
| Rh-CP | C-H Functionalization | Brucine, Diazoalkane | 39% (total) | Functionalization of a complex natural product. | rsc.org |
| Rh₂-bdc(Ac) | Cyclopropanation | Styrene, Ethyl diazoacetate | High | Similar efficiency to homogeneous catalysts. | researchgate.net |
| DUT-82 | Hydrogenation | Styrene | 100% Conversion | Recyclable for at least 10 cycles. | scispace.com |
An alternative to coordination polymers is the immobilization of well-defined, homogeneous dirhodium(II) catalysts onto solid supports. This strategy allows the use of a wide range of existing chiral and achiral catalysts without the need to redesign the ligand structure for polymer formation. acs.org A significant advantage of this approach is its potential universality, enabling the heterogenization of various dirhodium catalysts regardless of their specific ligand architecture. acs.org
A common and effective method involves the coordination of the axial sites of the dirhodium complex to a functional group on the support. acs.org Highly cross-linked polystyrene resins functionalized with pyridine (B92270) groups have proven particularly effective. acs.orgemory.edu The immobilization is achieved by agitating the resin in the presence of the homogeneous catalyst, leading to coordination between the rhodium axial site and the pyridine linker. acs.org This process is often visually indicated by a color change of the solid support. acs.org The efficiency of this immobilization depends on several factors, including the polymer backbone, the linker, and the terminal pyridine group. acs.org
These immobilized catalysts have shown excellent performance in asymmetric reactions, such as the cyclopropanation of styrene with methyl phenyldiazoacetate. acs.orgemory.edu Crucially, they often retain the high reactivity and enantioselectivity of their homogeneous counterparts and can be recycled multiple times with minimal loss of performance. acs.orgemory.eduemory.edu For example, certain immobilized dirhodium tetraprolinate catalysts could be recycled five times with virtually no loss in enantioselectivity. acs.orgemory.edu Other supports, such as amine- and carboxyl-bifunctionalized mesoporous silica (B1680970) (SBA-15), have also been successfully employed. researchgate.net
Table 2: Recycling Efficiency of Immobilized Dirhodium(II) Catalysts
| Catalyst System | Support | Reaction | Number of Cycles | Enantioselectivity Maintenance | Reference |
|---|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Pyridine-linked polystyrene | Cyclopropanation | 5 | Virtually no loss | acs.orgemory.edu |
| Rh₂(S-TBSP)₄ | Pyridine-linked polystyrene | Cyclopropanation | 5 | Virtually no loss | acs.org |
| Rh₂(S-MEPY)₄ | Pyridine-linked polystyrene | Cyclopropanation | 5 | Maintained >90% ee | acs.org |
| Rh₂(S-PTTL)₄ | Pyridine-linked polystyrene | Cyclopropanation | 5 | Maintained >90% ee | acs.org |
Bio-Hybrid Catalysts and Artificial Metalloenzymes
The integration of dirhodium(II) complexes with biological macromolecules like peptides and proteins creates bio-hybrid catalysts or artificial metalloenzymes (ArMs). This burgeoning field seeks to harness the principles of enzymatic catalysis—specifically, the precise control over the reaction environment afforded by a protein scaffold—to modulate the reactivity and selectivity of synthetic metal catalysts. nih.govacs.org By placing a dirhodium cofactor within a protein's chiral environment, it is possible to achieve novel catalytic functions and selectivities not accessible with the metal complex alone. nih.govacs.org
Creating these bio-hybrid systems requires robust methods for attaching the dirhodium complex to the protein scaffold. nih.gov Bioconjugation strategies can be broadly categorized into covalent and non-covalent approaches. Covalent attachment provides a stable and well-defined link between the metal cofactor and the protein. One powerful technique involves the genetic incorporation of an unnatural amino acid, such as azidophenylalanine, into the protein sequence. chemrxiv.org The azide (B81097) group can then be selectively reacted with an alkyne-functionalized dirhodium complex via "click" chemistry, resulting in a covalently linked ArM. chemrxiv.org
Dirhodium(II) tetraacetate itself can interact with proteins, binding to the side chains of amino acids like histidine, aspartate, and asparagine, as well as C-terminal carboxylates. unipd.it This inherent affinity can be exploited for creating specific metallopeptide catalysts. nih.govacs.org For example, dirhodium complexes have been conjugated to peptides that recognize specific protein domains, enabling proximity-driven, site-specific modification of proteins directly within complex biological mixtures like cell lysates. nih.gov In another approach, porous protein crystals, such as those of RNase A, can be functionalized with dirhodium tetraacetate and cross-linked to create heterogeneous bio-hybrid catalysts that operate in aqueous solutions. nih.gov
Artificial metalloenzymes based on dirhodium(II) have shown remarkable potential for controlling not only stereoselectivity but also chemoselectivity in complex chemical environments. researchgate.netnih.gov By leveraging the protein scaffold, these ArMs can direct the reactive rhodium-carbene intermediate towards a specific substrate and reaction pathway, minimizing undesired side reactions, such as O-H insertion with water, which can be problematic for the free cofactor in aqueous media. acs.orgchemrxiv.org
Directed evolution, a powerful technique for optimizing enzyme function, has been successfully applied to these systems. researchgate.net By introducing mutations into the protein scaffold, ArM variants with improved yields and selectivities can be rapidly identified. chemrxiv.orgnih.gov This approach has been used to engineer a dirhodium ArM that catalyzes a diazo cross-coupling reaction to form an alkene. researchgate.netnih.gov This ArM was then utilized in a one-pot cascade reaction with a natural alkene reductase to produce a chiral alkane with excellent enantioselectivity (>99% ee). researchgate.netnih.gov This highlights the ability of ArMs to be integrated into multi-step synthetic pathways in a single pot, mimicking the efficiency of metabolic pathways. chemrxiv.org The development of these systems opens new avenues for performing selective transition-metal catalysis under mild, biological conditions. nih.govacs.org
Table 3: Performance of Dirhodium(II)-Based Artificial Metalloenzymes (ArMs)
| ArM System | Protein Scaffold | Reaction Type | Key Outcome | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| POP-Dirhodium ArM | Prolyl Oligopeptidase (POP) | Diazo cross-coupling | Improved yield and E/Z selectivity | >99% (after reduction step) | chemrxiv.org |
| POP-Dirhodium ArM | Prolyl Oligopeptidase (POP) | C-H Functionalization | Increased reaction rates and specificity | Not reported | acs.org |
| LmrR-Copper(II) ArM | Lactococcal multidrug resistance regulator (LmrR) | Friedel–Crafts alkylation | Enantioselective biocatalysis in E. coli | Not reported | researchgate.net |
| [Rh₂(OAc)₄]/RNase A | RNase A Crystals | Olefin Cyclopropanation | Heterogeneous catalysis in aqueous solution | Not applicable | nih.gov |
Advanced Analytical Techniques in Dirhodium Ii Acetate Research
High-Resolution X-ray Crystallography
The structure of dirhodium(II) acetate (B1210297) dihydrate features the classic paddlewheel conformation, with two rhodium atoms bridged by four acetate ligands. wikipedia.org Each rhodium atom adopts an octahedral geometry, coordinated to four oxygen atoms from the acetate groups, one rhodium atom (forming the Rh-Rh bond), and an axial water molecule. wikipedia.orgchemeurope.com The Rh-Rh bond length is a critical parameter, typically found to be around 2.39 Å. wikipedia.orgchemeurope.com
When dirhodium(II) acetate forms adducts by coordinating with Lewis bases at its axial positions, X-ray crystallography can elucidate the structural changes. For instance, in the adduct [Rh₂(μ-O₂CCH₃)₄(DBU)₂], where DBU is 1,8-diazabicyclo[5.4.0]undec-7-ene, the Rh-Rh bond distance was determined to be 2.4108(3) Å, a slight elongation compared to the dihydrate. mdpi.com The study also revealed the Rh-N bond distance to be 2.2681(3) Å, confirming the coordination of the DBU ligand through its imido-nitrogen. mdpi.com These precise structural determinations are vital for understanding how axial ligands influence the electronic properties and reactivity of the dirhodium core.
| Compound | Rh-Rh Bond Length (Å) | Axial Ligand Bond Length (Å) | Crystal System | Reference |
|---|---|---|---|---|
| Dirhodium(II) acetate dihydrate | 2.39 | Rh-O(H₂O): Not specified | Monoclinic | wikipedia.orgchemeurope.com |
| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | Rh-N: 2.2681(3) | Not specified | mdpi.com |
Advanced NMR Techniques (e.g., Diffusion NMR, In Situ NMR, Multi-Nuclear NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for studying the structure, dynamics, and reactivity of dirhodium(II) acetate in solution. While standard ¹H and ¹³C NMR are routinely used, more sophisticated methods provide deeper insights.
Multi-Nuclear NMR , particularly ¹⁰³Rh NMR, directly probes the rhodium centers. nih.gov Due to the low gyromagnetic ratio and often long relaxation times of the ¹⁰³Rh nucleus, direct detection is challenging. nih.gov However, indirect 2D techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), and advanced triple resonance experiments (e.g., H(C)Rh) have made the detection of ¹⁰³Rh chemical shifts more accessible. nih.gov These shifts are highly sensitive to the electronic environment of the rhodium core, reflecting the influence of both equatorial and axial ligands. nih.gov For example, a H(C)Rh triple resonance experiment was used to analyze a series of dirhodium paddlewheel complexes, providing a basis for interpreting their electronic nature. nih.gov Other nuclei, such as ³¹P or ¹⁵N, can be used to study the binding of phosphorus- or nitrogen-containing ligands. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY) , a form of diffusion NMR, can be used to determine the size of molecules in solution and to study the formation of adducts. By measuring the diffusion coefficient of a species, DOSY can confirm the association of axial ligands with the dirhodium(II) acetate core.
In Situ NMR allows for the real-time monitoring of reactions catalyzed by dirhodium(II) acetate. By acquiring NMR spectra directly from a reacting mixture, it is possible to identify intermediates, determine reaction kinetics, and elucidate catalytic mechanisms without the need for isolating transient species.
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| ¹⁰³Rh NMR (via H(C)Rh triple resonance) | Probing the electronic structure of the dirhodium core. | Chemical shifts reflecting the influence of equatorial and axial ligands. | nih.gov |
| ¹H, ³¹P, ¹⁵N NMR (HMBC) | Studying interactions with biomolecules like ATP. | Identification of binding sites and modes of interaction. | researchgate.net |
| NOESY | Determining the spatial proximity of atoms. | Structural information on ligand orientation in solution. | d-nb.info |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful tool for the analysis of dirhodium(II) acetate-mediated reactions, enabling the identification of products, intermediates, and the catalyst's state. Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful as they can transfer intact molecular ions and complexes from solution to the gas phase for analysis. researchgate.net
Reaction Monitoring: ESI-MS can be coupled with liquid chromatography (LC-MS) to monitor the progress of a catalytic reaction over time. This allows for the quantification of reactants, products, and byproducts, providing valuable kinetic data.
Product and Intermediate Identification: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown products or transient intermediates in a reaction mixture. For example, the formation of a catalyst-substrate adduct can be confirmed by observing its corresponding molecular ion peak in the mass spectrum.
Parallel Reaction Monitoring (PRM): This advanced, targeted MS technique performed on high-resolution instruments like quadrupole-Orbitrap hybrids offers high specificity and selectivity for quantitative analysis. nih.govnih.gov In the context of dirhodium(II) acetate research, PRM could be developed to precisely quantify the consumption of a substrate and the formation of a specific product in a complex reaction mixture, providing a robust method for assessing catalytic efficiency and selectivity. nih.govmdpi.com
Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD) for Solid-State Material Characterization
The stability and decomposition of solid-state dirhodium(II) acetate are critical for its application in heterogeneous catalysis and as a precursor for rhodium metal catalysts. Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD) are key techniques for this characterization.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When applied to dirhodium(II) acetate dihydrate, TGA reveals distinct mass loss steps corresponding to dehydration followed by the thermal decomposition of the anhydrous acetate complex. researchgate.net Studies have shown that in a nitrogen atmosphere, the anhydrous rhodium acetate decomposes between 300–400°C to yield rhodium metal particles. researchgate.netresearchgate.net In a hydrogen atmosphere, this reduction to Rh° occurs at a much lower temperature, near 120°C. researchgate.net
Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of solid materials. It can be used in conjunction with TGA to identify the solid products formed at each stage of thermal decomposition. researchgate.net For example, PXRD can confirm the initial crystal structure of the dirhodium(II) acetate dihydrate and subsequently identify the final product of its decomposition as crystalline rhodium metal. The technique is also essential for characterizing the bulk purity and phase of newly synthesized batches of the compound. researchgate.net
| Atmosphere | Process | Temperature Range (°C) | Final Product | Reference |
|---|---|---|---|---|
| Nitrogen (N₂) | Decomposition of anhydrous acetate | 300 - 400 | Rh° metal | researchgate.netresearchgate.net |
| Hydrogen (H₂) | Reductive decomposition | ~120 | Rh° metal | researchgate.net |
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Property Analysis
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of dirhodium(II) acetate. The ability of the dirhodium core to undergo oxidation and reduction is fundamental to its role in many catalytic cycles.
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For dirhodium(II) complexes, CV can reveal the potentials at which electron transfer processes occur. Studies on paddlewheel-type dirhodium(II,II) complexes have identified characteristic redox reactions, including the reduction of the Rh₂(II,II) core to Rh₂(II,III) and its oxidation to Rh₂(II,III) and Rh₂(III,III) states. nih.gov
The specific potentials for these redox events are highly dependent on the nature of both the bridging and axial ligands. For example, dirhodium(II,II) complexes containing acetate and diphenylformamidinate bridging ligands exhibit a reduction (Rh₂⁴⁺/³⁺) and two oxidation (Rh₂⁴⁺/⁵⁺ and Rh₂⁵⁺/⁶⁺) processes. nih.gov By systematically varying the ligands and observing the shifts in redox potentials, researchers can tune the electronic properties of the catalyst for specific applications.
| Complex Type | Redox Process | Technique | Significance | Reference |
|---|---|---|---|---|
| Dirhodium(II,II) Acetate/Formamidinate | Rh₂⁴⁺/³⁺ (Reduction) | Cyclic Voltammetry | Probes the accessibility of the Rh₂(II,III) state. | nih.gov |
| Dirhodium(II,II) Acetate/Formamidinate | Rh₂⁴⁺/⁵⁺ and Rh₂⁵⁺/⁶⁺ (Oxidations) | Cyclic Voltammetry | Characterizes the stability of higher oxidation states. | nih.gov |
| Diruthenium Naphthyridine Complex | E₁/₂ = 0.72 V vs. SCE (Oxidation) | Cyclic Voltammetry | Provides comparative data on related paddlewheel complexes. | researchgate.net |
Future Perspectives and Emerging Research Directions
Integration of Dirhodium(II) Catalysis with Flow Chemistry and High-Throughput Experimentation
The convergence of dirhodium(II) catalysis with flow chemistry and high-throughput experimentation (HTE) represents a major leap forward in process optimization and discovery. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability. The development of reusable, self-supported dirhodium(II) polymer-based heterogeneous catalysts is particularly promising for flow chemical applications, facilitating catalyst recovery and continuous operation. researchgate.net
High-throughput experimentation (HTE) is revolutionizing the way catalysts are discovered and optimized. researchgate.net By enabling the rapid screening of large libraries of ligands and reaction conditions, HTE accelerates the identification of optimal catalysts for specific transformations. nih.govresearchgate.net For instance, the development of databases for dirhodium(II) catalysts, based on computationally calculated steric and electronic properties, allows for more effective catalyst screening sets and data-led optimization. nih.govwhiterose.ac.uk This approach moves beyond trial-and-error, creating a "catalyst map" that can guide researchers in selecting the most promising candidates for a desired reaction outcome, thereby facilitating the exploration of the reactivity landscape for any process catalyzed by dirhodium(II) complexes. nih.gov
Table 1: Technologies Enhancing Dirhodium(II) Catalysis
| Technology | Key Advantages | Relevance to Dirhodium(II) Catalysis |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters, potential for automation. | Integration with heterogeneous or immobilized dirhodium(II) catalysts for continuous manufacturing and simplified purification. researchgate.net |
| High-Throughput Experimentation (HTE) | Rapid screening of numerous catalysts and conditions, accelerated discovery and optimization. | Efficiently explores the vast chemical space of dirhodium(II) ligands to identify catalysts with superior activity and selectivity. nih.govresearchgate.net |
| Computational Mapping | Data-led catalyst selection, prediction of catalyst performance based on steric/electronic properties. | Creates predictive models to guide the choice of dirhodium(II) catalysts, reducing experimental effort and accelerating optimization. nih.govwhiterose.ac.uk |
Exploration of Novel Substrate Classes and Reaction Manifolds
A significant frontier in dirhodium(II) catalysis is the expansion of its reactivity to new types of substrates and the development of entirely new reaction manifolds. emory.edu Researchers are actively designing novel dirhodium catalysts to overcome the limitations of traditional tetracarboxylate systems, particularly for challenging reactions like the C-H amination of substrates bearing reactive functional groups such as alkenes. proquest.com
Recent breakthroughs include:
Asymmetric Arylation: A newly developed dirhodium(II)/phosphine catalyst system has enabled the highly enantioselective arylation of diketones, a transformation that was previously challenging. acs.org
Organosilicon Functionalization: Dirhodium(II) catalysis is being applied to the functionalization of organosilicon compounds, offering a rapid and selective method to incorporate silicon into molecules, which has potential applications in pharmaceuticals. emory.edu
Novel Annulations: The development of rhodium enalcarbenoids has led to an unprecedented [4+2] benzannulation of pyrroles for the direct synthesis of substituted indoles. researchgate.net Similarly, rhodium catalysts are being used for the annulation of anilines with alkynic esters to produce quinolines. researchgate.net
Diastereodivergent Catalysis: By understanding the subtle non-covalent interactions within the catalyst-substrate complex, researchers have designed heteroleptic dirhodium complexes that can selectively produce either trans- or cis-configured cyclopropanes, a rare example of diastereodivergent catalysis. nih.gov
These examples highlight a clear trend towards tackling more complex and previously inaccessible molecular scaffolds, driven by the design of bespoke dirhodium(II) catalysts. emory.eduproquest.com
Development of Sustainable and Greener Catalytic Processes
Given the high cost and precious nature of rhodium, developing sustainable and greener processes is a critical research objective. The primary focus is on catalyst recovery and reuse, which is essential for both economic viability and environmental responsibility. rsc.org
Key strategies being pursued include:
Heterogenization: The creation of self-supported, polymer-based dirhodium(II) catalysts allows for easy separation from the reaction mixture and subsequent reuse over multiple cycles. researchgate.netresearchgate.net These solid-supported catalysts are promising for industrial-scale applications. researchgate.net
Recyclable Catalytic Systems: Research has demonstrated rhodium-catalyzed C-H activation/[4+2] annulation reactions in environmentally benign solvents like ethanol (B145695). rsc.org These systems are often compatible with air and water and allow for the recycling of the catalyst, significantly improving the process's green credentials. rsc.org
Process Optimization: Achieving high yields with very low catalyst loadings (e.g., 0.5 mol%) is another avenue for enhancing sustainability. rsc.org
Table 2: Approaches to Sustainable Dirhodium(II) Catalysis
| Approach | Description | Example |
|---|---|---|
| Catalyst Recycling | Methods to recover and reuse the expensive dirhodium complex after the reaction. rsc.org | A recyclable system for C-H activation using ethanol as a green solvent. rsc.org |
| Heterogenization | Anchoring the dirhodium catalyst onto a solid support (e.g., a polymer). | A self-supported dirhodium(II) polymer that is easily filtered and reused. researchgate.net |
| Low Catalyst Loading | Optimizing reaction conditions to achieve high product yields with minimal amounts of catalyst. | Gram-scale synthesis of isoquinolones with catalyst loading as low as 0.5 mol%. rsc.org |
Advanced Materials Science Applications Beyond Traditional Catalysis
The unique electronic and structural properties of dirhodium(II) tetraacetate are inspiring its use in materials science, extending its utility beyond its traditional role as a homogeneous catalyst.
Emerging applications include:
Nanomaterial Synthesis: Dirhodium(II) acetate (B1210297) dimer serves as a valuable precursor for the solution-based synthesis of rhodium-containing nanomaterials and thin films. These materials are being explored for their own catalytic and electronic applications. acs.org
Coordination Polymers: Dirhodium(II) units can be used as building blocks, linked by organic molecules to form sheet-like coordination polymers. researchgate.net These materials function as robust, heterogeneous catalysts with high reactivity. researchgate.net
Bioconjugation and Cross-linking: Studies have shown that dirhodium(II) tetraacetate can bind to proteins like lysozyme (B549824) and act as a cross-linking agent, inducing the formation of protein dimers. mdpi.com This interaction opens up possibilities in biochemistry and the development of new biomaterials. mdpi.com
The ability to incorporate the dirhodium paddlewheel structure into larger, functional materials is a rapidly growing area that promises to yield novel materials with unique catalytic, optical, and electronic properties.
Expanding Frontiers in Mechanistic Understanding and Rational Catalyst Design
A paradigm shift is underway from serendipitous discovery to the rational design of dirhodium(II) catalysts. nih.gov This transition is fueled by a combination of detailed kinetic studies, advanced spectroscopic techniques, and powerful computational modeling. emory.edu A deeper mechanistic understanding allows for the precise tuning of catalyst structure to achieve desired outcomes in terms of reactivity and selectivity. nih.gov
Key aspects of this research direction include:
Computational Chemistry: Tools like Density Functional Theory (DFT) are used to calculate the steric and electronic properties of catalysts and to model transition states. nih.gov This has led to the creation of predictive catalyst maps that guide experimental design. whiterose.ac.uk
Exploiting Non-covalent Interactions: Researchers have discovered that subtle forces, such as interligand hydrogen bonds within a catalyst, can play a critical role in determining the stereochemical outcome of a reaction. nih.gov Harnessing these interactions is a key strategy in designing next-generation catalysts.
Combined Ligand-Tuning: Instead of modifying only the bridging carboxylate ligands, new strategies involve tuning both the bridging and axial ligands of the dirhodium complex simultaneously to create unique chiral environments and control reactivity. acs.org
Advanced Modeling: The use of molecular dynamics and transition state analysis in a feedback loop with experimental work is accelerating the development of novel catalysts for challenging reactions, such as selective intermolecular allylic C-H amination. proquest.com
This focus on fundamental principles is paving the way for the de novo design of dirhodium(II) catalysts tailored for specific, challenging chemical transformations with high precision and efficiency. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing rhodium-acetic acid dihydrate complexes for catalytic studies?
- Methodological Answer : Rhodium-acetic acid dihydrate complexes can be synthesized via carbonylation reactions. For example, dissolve rhodium(III) nitrate dihydrate (Rh(NO₃)₃·2H₂O) in a low-water acetic acid solution with methyl iodide as a promoter. Maintain reaction temperatures between 150–200°C under CO pressure (20–30 bar). Monitor rhodium stability using metal salt stabilizers (e.g., ruthenium or tin salts) at a molar ratio of 0.1:1 to 20:1 (metal:Rh) to prevent precipitation .
Q. Which analytical techniques are most effective for characterizing rhodium-acetic acid dihydrate complexes?
- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystalline structure, thermogravimetric analysis (TGA) to assess hydration states, and FTIR spectroscopy to identify acetate and water ligands. For elemental composition, employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify rhodium content and validate stoichiometry. Solubility profiles in polar solvents (e.g., methanol, acetic acid) should be tested using gravimetric methods .
Q. How can researchers ensure reproducibility in synthesizing rhodium-acetic acid dihydrate catalysts?
- Methodological Answer : Document all parameters systematically, including precursor concentrations (e.g., Rh(NO₃)₃·2H₂O at 0.5–2.0 mmol/L), solvent purity, CO pressure, and stabilizer ratios. Use controlled humidity conditions to maintain dihydrate integrity. Cross-validate results using kinetic profiling (e.g., zero-order dependence on methanol and CO concentrations) as per established protocols .
Advanced Research Questions
Q. How can kinetic contradictions in rhodium-catalyzed acetic acid synthesis be resolved?
- Methodological Answer : Discrepancies often arise from variable promoter (methyl iodide) concentrations or stabilizer interactions. Conduct controlled experiments with fixed Rh:promoter ratios (e.g., 1:5–1:20) and measure rate constants via gas chromatography. Compare activation parameters (ΔH‡, ΔS‡) with reference systems to identify deviations caused by dihydrate structural effects .
Q. What experimental designs minimize rhodium leaching in low-water acetic acid systems?
- Methodological Answer : Introduce dual stabilizers (e.g., ruthenium salts + iodide co-promoters) to enhance Rh solubility. Monitor leaching using ICP-MS during flasher unit simulations. Optimize reaction mixtures to maintain iodide ion concentrations >3 wt.% while testing stabilizer efficacy at 100–200°C. Compare precipitation rates under varying water content (0.5–5.0 wt.%) .
Q. How can thermodynamic stability of rhodium dihydrate complexes in acidic media be evaluated?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., 100–237°C for dihydrates). Assess stability in acetic acid solutions using cyclic voltammetry to detect redox activity shifts. Model hydration-free energy changes using density functional theory (DFT) calculations, referencing crystallographic data from XRD .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing catalytic activity datasets?
- Methodological Answer : Apply multivariate regression to correlate variables (e.g., promoter concentration, temperature) with reaction rates. Use ANOVA to validate significance of stabilizer effects. For graphical representation, plot Arrhenius curves (ln(rate) vs. 1/T) to extract activation energies. Ensure error bars reflect triplicate measurements .
Q. How should researchers document rhodium-acetic acid dihydrate synthesis for peer review?
- Methodological Answer : Follow IMRaD structure:
- Methods : Specify reagent grades (e.g., ≥99% acetic acid), equipment (e.g., autoclave material), and stabilizer ratios.
- Results : Tabulate kinetic data (rate constants, turnover frequencies) and characterization results (XRD peaks, FTIR bands).
- Discussion : Contrast findings with prior studies (e.g., similarities to low-molecular-weight Rh catalysts ).
Include data availability statements and conflict-of-interest disclosures per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
